Product packaging for Vanadium(Cat. No.:CAS No. 7440-62-2)

Vanadium

Cat. No.: B1202034
CAS No.: 7440-62-2
M. Wt: 50.9415 g/mol
InChI Key: LEONUFNNVUYDNQ-UHFFFAOYSA-N
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Description

Vanadium is a transition metal of significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. In biological systems, this compound compounds are noted for their insulin-mimetic properties, demonstrating an ability to lower blood glucose levels and improve insulin sensitivity, making them valuable probes for studying diabetes mellitus and metabolic pathways . The primary mechanism of action is often attributed to the inhibition of protein tyrosine phosphatases (PTPases), due to the structural similarity of vanadate to phosphate, which leads to altered cellular signaling pathways . Beyond metabolic research, this compound compounds are investigated for their potential antitumor and anti-parasitic activities. These effects are linked to the ability of this compound to generate reactive oxygen species (ROS), interact with DNA, and induce cell cycle arrest, providing tools for oncology and parasitology research . This compound compounds are also critical in materials science, finding applications in developing advanced battery electrodes, supercapacitors, and electrochromic devices . This product is supplied as a research-grade material and is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula V B1202034 Vanadium CAS No. 7440-62-2

Properties

IUPAC Name

vanadium
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InChI

InChI=1S/V
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InChI Key

LEONUFNNVUYDNQ-UHFFFAOYSA-N
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Canonical SMILES

[V]
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Molecular Formula

V
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DSSTOX Substance ID

DTXSID2040282, DTXSID50896834, DTXSID301317924, DTXSID501318059
Record name Vanadium
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Record name Vanadium (III) ion
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Molecular Weight

50.9415 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Silver-white metal; [Hawley]
Record name Vanadium
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Boiling Point

3407 °C
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Solubility

Insoluble in water, Soluble in nitric, hydrofluoric, and concentrated sulfuric acids; attacked by alkali, forming water soluble vanadates
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Density

Specific gravity: 6.11 at 18.7 °C
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Vapor Pressure

2.34X10-2 mm Hg at 1916 °C /Extrapolated/
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Impurities

95% vanadium contains the following impurities: aluminum, 2%; iron, 0.35%; silicon, 0.27%; and carbon, 0.4%.
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Color/Form

Light gray or white lustrous powder, fused hard lumps or body-centered cubic crystals, Pure vanadium is a bright white metal; soft and ductile, Gray-white metal; cubic, Steel gray with a bluish tinge

CAS No.

7440-62-2, 14782-33-3, 22537-31-1, 22541-77-1
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Melting Point

1910 °C
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Coordination Chemistry of Vanadium

Oxidation States and Their Chemical Implications

Vanadium's varied oxidation states are characterized by distinct colors in aqueous solution, providing a visual indicator of its chemical state wikipedia.orglibretexts.orgepa.gov. This compound(II) typically appears lilac, this compound(III) green, this compound(IV) blue (as the vanadyl ion), and this compound(V) yellow-orange wikipedia.orglibretexts.orgwikipedia.org. The chemical implications of these oxidation states are significant; this compound(II) compounds act as strong reducing agents, while this compound(V) compounds function as oxidizing agents wikipedia.orglibretexts.org.

Table 1: Common this compound Oxidation States and Aqueous Colors

Oxidation StateAqueous ColorTypical Form in Aqueous Solution (Acidic)Chemical Implication
+2Lilac[V(H₂O)₆]²⁺Reducing Agent
+3Green[V(H₂O)₆]³⁺Reducing Agent
+4Blue[VO(H₂O)₅]²⁺ (Vanadyl)Oxidant
+5Yellow-Orange[VO₂(H₂O)₄]⁺ (Dioxothis compound(V))Oxidizing Agent

This compound(III) Coordination Chemistry

This compound(III) (V³⁺) complexes typically adopt an octahedral coordination geometry acs.orgnih.gov. In aqueous solutions, the hexahydrate ion, [V(H₂O)₆]³⁺, is green and exhibits a regular octahedral configuration with a mean V–O bond distance of approximately 1.99 Å wikipedia.orgacs.orgnih.gov. While octahedral geometry is common, V(III) can also form pentacoordinate complexes, often with a trigonal bipyramidal (TBP) geometry, depending on the nature of the ligands nih.gov. This compound(III) complexes are generally susceptible to oxidation, readily converting to higher oxidation states upon exposure to air researchgate.netbenthamopenarchives.com. The coordination stereochemistry of V(III) complexes is highly dependent on the coordinating group chemistry and the size of chelate rings formed by ligands benthamopenarchives.com.

This compound(IV) Coordination Chemistry (Vanadyl)

The coordination chemistry of this compound(IV) (V⁴⁺) is predominantly characterized by the highly stable vanadyl ion, VO²⁺ (oxothis compound(IV)), which is blue and paramagnetic researchgate.netwikipedia.orgwikipedia.orgwikipedia.org. In aqueous solutions, it commonly exists as [VO(H₂O)₅]²⁺ wikipedia.orgwikipedia.orgudc.es. The V=O bond in the vanadyl ion is very strong, often described as having a triple bond character wikipedia.org. Complexes of the vanadyl ion typically exhibit a distorted octahedral geometry, where the oxo group is strongly bound (V=O bond distance around 1.6 Å), and the ligand positioned trans to this oxo group is often weakly bound (around 2.2 Å) acs.orgnih.govnih.gov. This trans effect is a notable feature of vanadyl coordination. In some cases, the coordination number can be reduced to five, forming square pyramidal or trigonal bipyramidal geometries, especially with bulky ligands that prevent a sixth ligand from occupying the trans position wikipedia.orgnih.gov. Examples include vanadyl acetylacetonate (B107027) (VO(acac)₂) wikipedia.orgwikipedia.org.

Table 2: Representative this compound(IV) (Vanadyl) Complexes and Geometries

Complex TypeCommon GeometryKey FeatureV=O Bond Distance (approx.)
[VO(H₂O)₅]²⁺Distorted OctahedralStrong V=O bond, weak trans water1.6 Å
VO(acac)₂Square PyramidalFive-coordinate, common with bidentate ligands1.58 Å
VOCl₂(NMe₃)₂Trigonal BipyramidalFive-coordinate, less commonN/A

This compound(V) Coordination Chemistry (Vanadate)

This compound(V) (V⁵⁺) chemistry is dominated by its oxoanions, collectively referred to as vanadates researchgate.netwikipedia.org. The speciation and coordination of V(V) are highly dependent on pH and concentration in aqueous solutions mdpi.comacs.orgwikipedia.org. At strongly basic pH (pH > 13), the tetrahedral orthovanadate anion, VO₄³⁻, is prevalent wikipedia.org. As the pH decreases, vanadate (B1173111) undergoes protonation and condensation reactions to form various polyoxovanadate ions, such as the dimeric V₂O₇⁴⁻ (at pH 9–12) and the decameric [V₁₀O₂₈]⁶⁻ (at pH 2–4) wikipedia.orgacs.orgwikipedia.org. In strongly acidic solutions (pH < 2), the dioxothis compound(V) cation, VO₂⁺, is the predominant species, often existing as [VO₂(H₂O)₄]⁺ wikipedia.orgwikipedia.org. This compound(V) complexes frequently exhibit distorted octahedral configurations, with the oxo groups often in a cis position acs.orgnih.govnih.gov. They can also form seven-coordinate complexes, particularly with tetradentate ligands and peroxides, as seen in this compound-containing bromoperoxidase enzymes wikipedia.org.

Redox Interconversion in Biological Systems

The facile redox interconversion between this compound's oxidation states, particularly V(III), V(IV), and V(V), is crucial for its biological activity and distribution mdpi.comoup.comnih.govmdpi.com. In living systems, V(IV) typically exists as the oxidothis compound(IV) ion (VO²⁺), and V(V) as oxidothis compound(V) (VO⁺) or dioxidothis compound(V) (VO₂⁺) mdpi.com. These species undergo complex hydrolytic and ligand exchange reactions influenced by pH, concentration, and the presence of various biological ligands mdpi.comnih.gov. For instance, in extracellular fluids, vanadate (V⁵⁺) can be reduced to vanadyl (V⁴⁺), and vice versa, depending on the redox environment and the presence of agents like glutathione (B108866) (GSH), NAD(P)H, or ascorbate (B8700270) nih.govmdpi.comscholarena.com. This interconversion is often monitored or carried out by specialized bacteria mdpi.com. The ability of this compound to cycle between V(IV) and V(V) is employed in respiratory and enzymatic functions in both prokaryotes and eukaryotes oup.com.

Ligand Interactions and Complex Formation

This compound forms a wide array of coordination complexes with diverse ligands, reflecting its flexible coordination geometry and variable oxidation states researchgate.netmdpi.comontosight.aimdpi.com. The metal's strong affinity for donor atoms such as oxygen, nitrogen, phosphorus, and sulfur allows for the formation of stable complexes udc.esmdpi.com. The coordination number of this compound can vary, sometimes exceeding six, as observed in complexes like [V(CN)₇]⁴⁻ wikipedia.org. The nature of the ligand, including its denticity and donor atoms, significantly influences the resulting complex's structure, stability, and redox properties benthamopenarchives.comontosight.aimdpi.com.

Oxygen-Donor Ligands

Oxygen-donor ligands are particularly prominent in this compound coordination chemistry across all its common oxidation states researchgate.netacs.orgnih.govnih.gov. Water (H₂O) is a fundamental oxygen-donor ligand, forming aquo complexes like [V(H₂O)₆]³⁺ and [VO(H₂O)₅]²⁺ wikipedia.orgnih.gov. Other common oxygen-donor ligands include alcohols, ethers, carboxylates, and phenolate (B1203915) groups nih.govtandfonline.comsoton.ac.uk. For instance, in the V(III) state, amine tris(phenolate) ligands can form pentacoordinate complexes with trigonal bipyramidal geometry nih.gov. In the V(V) state, complexes with α-hydroxycarboxylic acids, such as mandelic acid, have been shown to form dinuclear ([V₂O₄(mand)₂]²⁻) and even unique trinuclear ([V₃O₇((R)-mand)((S)-mand)]³⁻) species in solution rsc.org. The strong interaction with oxygen is also evident in the prevalence of oxo- and dioxo-species in V(IV) and V(V) chemistry, respectively researchgate.netwikipedia.orgacs.orgnih.gov.

Table 3: Examples of this compound Complexes with Oxygen-Donor Ligands

This compound Oxidation StateLigand TypeExample Complex/SpeciesCoordination Geometry (Typical)
+3Water, Phenolate[V(H₂O)₆]³⁺, V(amine tris(phenolate))(THF)Octahedral, Trigonal Bipyramidal
+4 (Vanadyl)Water, Acetylacetonate[VO(H₂O)₅]²⁺, VO(acac)₂Distorted Octahedral, Square Pyramidal
+5 (Vanadate)Water, Carboxylate, PeroxideVO₄³⁻, [VO₂(H₂O)₄]⁺, [V₂O₄(mand)₂]²⁻Tetrahedral, Distorted Octahedral, Dinuclear

Nitrogen-Donor Ligands

This compound forms numerous complexes with nitrogen-donor ligands, showcasing varied coordination geometries and oxidation states. In low oxidation states (e.g., V(-I), V(0), V(I)), nitrogen-donor ligands like dinitrogen (N₂) and nitric oxide (NO), along with tertiary phosphines, are prominent researchgate.net. For instance, this compound(V) oxide trifluoride forms six-coordinate complexes with neutral nitrogen and oxygen donor ligands such as 2,2-bipyridyl and 1,10-phenanthroline, where the ligands are typically trans to oxygen and fluorine atoms soton.ac.uk.

Research has explored this compound(V) complexes with polydentate amino alcohols, demonstrating that the electron-donating capacity of the amino alcohol plays a significant role in complex stability acs.org. These complexes often maintain a five-coordinate this compound geometry acs.org. For example, this compound(V) hydroxylamido complexes, such as [VO(NH₂O)₂(imidazole)₂]Cl, are seven-coordinate with a pentagonal bipyramidal geometry, prepared in aqueous solution at neutral pH ucy.ac.cy. In these complexes, hydroxylamido groups can coordinate side-on, and ligand exchange dynamics, including inter- and intramolecular exchanges, have been observed ucy.ac.cy.

This compound(IV) complexes also readily incorporate nitrogen-donor ligands. Examples include oxidothis compound(IV) complexes with ONO donor hydrazone ligands and 1,10-phenanthroline, forming mixed-ligand systems where the hydrazone ligand coordinates meridionally through oxygen and imine nitrogen atoms tandfonline.com. These complexes are typically paramagnetic with one unpaired electron tandfonline.com.

Sulfur-Donor Ligands

This compound's interactions with sulfur-donor ligands are of significant interest, partly due to their relevance in biological systems, such as this compound nitrogenase, where sulfur donors are part of the coordination sphere acs.org. The chemistry of compounds containing this compound-sulfur bonds includes binary and ternary this compound sulfides, as well as mononuclear and polynuclear this compound complexes with sulfur-donating ligands researchgate.net.

Oxothis compound(IV) complexes with N,N,S-donor systems, such as 2-acetylpyridine-S-methyldithiocarbazate (acpy-mdtcH) and 2-acetylpyridine-4-phenylthiosemicarbazate (acpy-phtscH), have been synthesized and structurally characterized psu.edu. In such complexes, the this compound atom can be octahedrally coordinated by oxygen, nitrogen, and sulfur donor atoms researchgate.net. For example, in [VO(acpy-phtsc)(acac)], the acpy-phtsc ligand acts as a tridentate meridional ligand, providing thiolate sulfur, acetyl pyridine (B92270) nitrogen, and imine nitrogen donor atoms to this compound(IV) psu.edu. The V-S bond distances in these complexes can vary, for instance, a V-S distance of 2.404 Å has been reported for acpy-phtsc, which is longer than that observed in other dithiocarbazate complexes (e.g., 2.318 Å) psu.edu.

Non-oxido this compound(IV) complexes featuring tridentate bi-negative ONS chelating S-alkyl/aryl-substituted dithiocarbazate ligands, such as [Vᴵⱽ(L¹⁻⁴)₂], have been reported nih.gov. These complexes can exhibit distorted octahedral or trigonal prismatic geometries around the non-oxido this compound(IV) center, with the ligands coordinating via the O-atom of deprotonated hydroxyl, the imine N-atom, and the S-atom of sulfide (B99878) moieties nih.gov.

Mixed-Donor Ligand Systems

This compound frequently forms complexes with mixed-donor ligand systems, where ligands provide a combination of oxygen, nitrogen, and sulfur donor atoms. This versatility allows for a wide range of structural and electronic properties. For instance, tridentate binegative ONO or ONS donor Schiff base ligands, often combined with neutral N,N-donor co-ligands, have been used to synthesize various mono- and di-nuclear non-oxido and oxido this compound(IV/V) complexes nitrkl.ac.in.

An example of a mixed O,N,S-donor system is seen in the synthesis of oxothis compound(IV) complexes with 2-mercapto-5-methyl-benzimidazole, where coordination occurs through the NCS₂ moiety medcraveonline.com. Similarly, complexes of this compound with ligands providing a mix of O and S donors, such as 2-mercaptophenol (B73258) (mpH₂) and 2-mercapto-4-methylphenol (mmpH₂), have been explored acs.org. Reaction of VO(acac)₂ with these ligands can lead to mononuclear tris complexes like (Et₃NH)₂[V(mp)₃], where the vanadyl oxygen is displaced, and the this compound coordination geometry can be intermediate between octahedral and trigonal prismatic acs.org.

Another class of mixed-donor complexes includes those derived from acetic acid hydrazide, where this compound(V) is coordinated by one nitrogen donor atom and four or five oxygen donor atoms, typically resulting in a distorted square-pyramidal or distorted octahedral environment rsc.org.

Solution-State Behavior and Speciation

The solution chemistry of this compound is highly complex, with its speciation being sensitive to various parameters including pH, concentration, redox potential, and ionic strength europa.euepa.govpsu.eduresearchgate.net. The establishment of equilibria in solution depends on the kinetic lability and thermodynamic stability of the complexes, as well as the coordinating capability of the solvent researchgate.net.

pH Dependence of this compound Species

The oxidation state and speciation of this compound in aqueous solution are strongly dependent on pH europa.euepa.govpsu.edunih.gov.

Data Table: pH Dependence of this compound Species

pH RangePredominant this compound SpeciesOxidation StateNotes
Acidic (below ~3.5)Vanadyl ion (VO²⁺)V(IV)Stable in acidic, reducing/mildly reducing conditions epa.govpsu.eduresearchgate.net
Acidic (low pH)Decavanadate (B1236424) ([V₁₀O₂₈]⁶⁻)V(V)Formed from metavanadate at low pH atamanchemicals.comwikipedia.org
Neutral to BasicPentavalent species (e.g., H₂VO₄⁻, HVO₄²⁻)V(V)V(IV) converts to V(V) at neutral/basic pH europa.euepa.govnih.gov
Near Neutral (higher concentrations)Tetramer ([V₄O₁₂]⁴⁻) or Pentamer ([V₅O₁₅]⁵⁻) cyclic oligomersV(V)Formation promoted by increased acidity/concentration nih.gov
pH ≈ 7 (low concentration)Monovanadate (H₂VO₄⁻, HVO₄²⁻)V(V)Dominant in blood plasma nih.gov
pH > 6Decavanadate ([V₁₀O₂₈]⁶⁻)V(V)Thermodynamically unstable, decomposes slowly nih.gov

In acidic environments and under sub-oxic or mildly reducing conditions, tetravalent this compound exists primarily as the vanadyl ion (VO²⁺) and its hydrolysis products, which is a very stable oxocation epa.govpsu.eduresearchgate.net. However, V(IV) can oxidize to V(V) by dissolved oxygen at pH values above 3, a process promoted by hydrolysis researchgate.net.

In oxic waters, the dominant this compound(V) species are phosphate-like anions such as H₂VO₄⁻ and HVO₄²⁻ psu.edunih.gov. The vanadate ion (HVO₄²⁻) has a pKₐ of 12, and its chemistry gives rise to various species depending on pH nih.gov. At pH below 12, two HVO₄²⁻ ions can condense to form the vanadate dimer, V₂O₇⁴⁻, which can be further protonated in more acidic media nih.gov. At near-neutral conditions, further acidity promotes the formation of higher oligomers, predominantly cyclic tetramer ([V₄O₁₂]⁴⁻) or pentamer ([V₅O₁₅]⁵⁻) nih.gov.

Decavanadate ([V₁₀O₂₈]⁶⁻) is thermodynamically unstable at pH values above 6, though it decomposes slowly, with a half-life of approximately 9 hours at pH 7.5 and 25°C. Its decomposition rate increases significantly at higher pH values nih.gov. Sodium metavanadate (NaVO₃) converts to sodium decavanadate at low pH atamanchemicals.comwikipedia.org.

Oligomerization and Polyoxovanadate Formation

This compound's ability to form oligomers and polyoxovanadates (POVs) is a defining characteristic of its solution chemistry, particularly for this compound(V) europa.euatamanchemicals.comnih.govrsc.org. These condensation reactions are often triggered by pH changes and involve the aggregation of smaller this compound oxide units rsc.org.

The formation of polyoxovanadates in aqueous solutions is complex, with specific nuclearity and shape being influenced by reaction conditions rsc.org. For example, decavanadate crystals can precipitate around pH 7 at room temperature capes.gov.br. Upon heating, decavanadate species can progressively transform into cyclic metavanadates, such as [V₄O₁₂]⁴⁻, through a ring-opening polymerization mechanism that involves coordination expansion favored by protonation or this compound reduction capes.gov.br.

Data Table: Examples of Polyoxovanadate Formation

Precursor SpeciesConditionsProduct SpeciesNotes
HVO₄²⁻pH < 12, condensationV₂O₇⁴⁻ (divanadate)Dimerization nih.gov
Vanadate monomersIncreased acidity (near neutral)[V₄O₁₂]⁴⁻ (tetramer), [V₅O₁₅]⁵⁻ (pentamer) cyclic oligomersFormation of higher oligomers nih.gov
Decavanadate ([V₁₀O₂₈]⁶⁻)Heating[V₄O₁₂]⁴⁻ (cyclic metavanadate)Transformation observed via ⁵¹V NMR capes.gov.br
Sodium metavanadate (NaVO₃)Low pHSodium decavanadatePrecursor conversion atamanchemicals.comwikipedia.org

The decavanadate cluster, [V₁₀O₂₈]⁶⁻, consists of ten this compound atoms and twenty-eight oxygen atoms, with oxygen atoms exhibiting various coordination modes (μ₆, μ₃, μ₂, and terminal) nanochemres.org. The formation of these clusters is often enthalpically favored, for instance, the dimerization of [HVO₄]²⁻ to [V₂O₇]⁴⁻ rsc.org.

Stability and Lability of this compound Complexes in Solution

The stability and lability of this compound complexes in solution are crucial aspects governing their behavior and applications acs.orgresearchgate.netcapes.gov.brcolostate.eduatamankimya.com. Stability refers to the thermodynamic tendency of a complex to remain intact, while lability describes the kinetic rate at which ligands exchange or dissociate researchgate.net.

The stability of this compound(V) complexes with amino alcohols, for example, is significantly influenced by the electron-donating capacity of the ligand, although metal coordination number, sterics, and solvation also play roles acs.org. Enthalpy is a major contributor to stability, while entropy can oppose this term acs.org. While complex stability can vary considerably with ligand modification, the variation in lability for these specific complexes was found to be much less acs.org.

Data Table: Factors Influencing Stability and Lability

FactorInfluence on Stability/LabilityReference
Electron-donating capacity of ligandMajor role in complex stability acs.org
Metal coordination numberAffects stability acs.org
Sterics in ligandAffects stability acs.org
SolvationAffects stability acs.org
pHInfluences speciation and interconversion between oxidation states, affecting overall stability and reactivity europa.euepa.govpsu.edunih.gov europa.euepa.govpsu.edunih.gov
ConcentrationCan lead to oligomerization and polyoxovanadate formation, altering species stability epa.govpsu.edunih.gov epa.govpsu.edunih.gov
Redox potentialAffects interconversion between oxidation states, influencing species present and their stability epa.govpsu.edu epa.govpsu.edu
Kinetic lability of metal ionDetermines rate of ligand exchange and dissociation researchgate.net researchgate.net
Thermodynamic stability of complexesGoverns the tendency of complexes to remain intact researchgate.net researchgate.net
Coordinating capability of solventInfluences equilibria and complex behavior researchgate.net researchgate.net

The stability of vanadyl (VO²⁺) complexes can vary. Some complexes, such as stable square pyramidal [VᴵⱽOL₂] complexes, have weak axial coordination sites and primarily interact through noncovalent interactions nih.gov. The stability of this compound-peptide adducts has been investigated using mass spectrometry, highlighting the importance of understanding specific protein donors and adduct stability nih.gov.

Solid-State Coordination Structures

This compound exhibits remarkable versatility in its solid-state coordination chemistry, owing to its ability to adopt multiple oxidation states (commonly +2, +3, +4, and +5) and a wide range of coordination numbers and geometries. This flexibility leads to a diverse array of solid-state structures, including various oxides, phosphates, polyoxometalates, and coordination polymers, many of which possess unique physicochemical properties. acs.orgrsc.orgmdpi.com The coordination environment of this compound in the solid state is significantly influenced by its oxidation state and the nature of the coordinating ligands, predominantly oxygen-donor ligands. mdpi.comacs.orguu.nl

Common coordination geometries observed for this compound in solid-state compounds include tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral configurations. acs.orgrsc.orgqut.edu.aursc.orgnih.gov The specific geometry and bond distances are highly dependent on the this compound oxidation state and the presence of oxo (V=O) groups, which often lead to distorted coordination environments. acs.org

This compound Oxides

This compound oxides represent a significant class of solid-state materials with diverse structures and properties. The coordination environment of this compound in these oxides varies with its oxidation state. For instance, in V(V) oxides, this compound can be found in tetrahedral (VO₄), pentahedral (VO₅), and octahedral (VO₆) coordination environments. uu.nl V(IV) is typically present in square pyramidal or pseudo-octahedral coordination. uu.nl V(III) ions commonly adopt a regular octahedral configuration. acs.orgresearchgate.net

Examples of this compound oxides and their coordination characteristics include:

This compound(III) oxide (V₂O₃): Often features this compound in an octahedral coordination. The hydrated this compound(III) ion, for example, has a regular octahedral configuration with a mean V–O bond distance of 1.99 Å. acs.orgresearchgate.net

This compound(IV) dioxide (VO₂): this compound is typically found in distorted octahedral environments. Oxothis compound(IV) complexes are characterized by a strong V=O double bond, with a mean bond distance of approximately 1.586 Å. These often form distorted octahedral structures with four near-perpendicular water molecules (mean V–O bond distance of 2.024 Å) and a more weakly bound fifth water molecule in the trans position (mean V–O bond distance of 2.189 Å). acs.org

This compound(V) pentoxide (V₂O₅): This oxide exhibits various crystalline structures with different oxygen coordinations, including octahedral, pentagonal bipyramidal, square pyramidal, and tetrahedral units that share corners, edges, or faces. acs.org Dioxothis compound(V) complexes, such as [VO₂(DMSO)₄]CF₃SO₃, display a highly distorted octahedral configuration where the oxo groups are in a cis position, featuring a mean V=O bond distance of 1.6 Å and an O=V=O bond angle of approximately 105°. Solvent molecules trans to the oxo groups are weakly bound (around 2.2 Å), while the remaining two have bond distances of 2.02 Å. acs.org

Table 1: Representative Solid-State this compound Oxide Coordination Environments

Compound / IonOxidation StateCoordination GeometryKey Bond Distances (Å)NotesReferences
Hydrated V(III) ion+IIIOctahedralV–O: 1.99 (mean)Regular octahedral acs.orgresearchgate.net
Oxothis compound(IV) complexes (e.g., [VO(OH₂)₅]²⁺)+IVDistorted Octahedral (Square Pyramidal)V=O: 1.586 (mean); V–O (equatorial): 2.024 (mean); V–O (trans): 2.189 (mean)Strong V=O bond; distorted by oxo group acs.org
Dioxothis compound(V) complexes (e.g., [VO₂(DMSO)₄]⁺)+VDistorted OctahedralV=O: 1.6 (mean); V–O (cis solvent): 2.02; V–O (trans solvent): 2.2 (weakly bound)Oxo groups in cis position acs.org
VO (this compound(II) oxide)+IIDefect Rock-Salt-Metallic behavior, non-stoichiometric uu.nl
V₂O₃ (this compound(III) oxide)+III--- uu.nl
VO₂ (this compound(IV) dioxide)+IVOctahedral-Metal-insulator transition acs.org
V₂O₅ (this compound(V) pentoxide)+VTetrahedral, Pentahedral, Octahedral-Diverse structures, corner/edge/face sharing acs.orguu.nl

This compound Phosphates

This compound phosphate (B84403) compounds are notable for their structural complexity and flexibility, largely due to this compound's multiple accessible oxidation states (+2, +3, +4, +5) and varied coordination geometries (octahedral, square pyramidal, and tetrahedral). rsc.orgqut.edu.au These this compound-oxygen coordination polyhedra combine with PO₄ tetrahedra through various edge and corner-sharing arrangements, forming stable frameworks. qut.edu.au

Key examples include:

VOPO₄·2H₂O (this compound(V) phosphate dihydrate): This compound is composed of vanadyl (VO) groups and phosphate (PO₄³⁻) units. Anhydrous VOPO₄ exists in seven known polymorphs (α₁, α₂, β, γ, δ, ω, and ε). wikipedia.org

VO(HPO₄)·0.5H₂O (this compound(IV) hydrogen phosphate hemihydrate): In this material, this compound is octahedrally coordinated, and phosphorus is tetrahedral, with water acting as a bridging ligand. wikipedia.org

[V₄O₇(HPO₄)₂(2,2′-bipy)₂] (Layered this compound Phosphate): This compound exhibits a unique 4,6,8-net structure where organonitrogen donors of 2,2′-bipyridine ligands are directly coordinated to the this compound phosphate framework. Within this structure, this compound atoms can exhibit two different coordination environments: V(1) is tetrahedrally coordinated, while V(2) is octahedrally coordinated to two nitrogens of the bipy ligand, a terminal oxygen, and three bridging oxygens. rsc.org

Table 2: Selected Solid-State this compound Phosphate Structures

CompoundOxidation StateCoordination GeometryKey Structural FeaturesReferences
VOPO₄·2H₂O+VVanadyl (VO) group, PO₄³⁻ unitsSeven known anhydrous polymorphs wikipedia.org
VO(HPO₄)·0.5H₂O+IVOctahedral (V), Tetrahedral (P)Water as bridging ligand wikipedia.org
VPO₄·H₂O+III-Isostructural with MgSO₄·H₂O wikipedia.org
[V₄O₇(HPO₄)₂(2,2′-bipy)₂]+III, +IV, +V (mixed)Tetrahedral (V1), Octahedral (V2)Layered structure, direct organonitrogen coordination rsc.org
[Zn(phen)Zn(VO)(PO₄)₂]+IVSquare Pyramidal (VO₅)Anionic mixed zinc-vanadium phosphate layers attached by [Zn(phen)]²⁺ fragments researchgate.netresearchgate.net

This compound Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound-based coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline porous materials formed by the self-assembly of this compound ions with organic ligands. ntu.edu.sggoogle.com The coordination flexibility and multiple accessible oxidation states of this compound make V-MOFs structurally diverse and promising for various applications. ntu.edu.sgresearchgate.net

This compound MOFs: These materials often feature this compound ions or clusters connected by polytopic carboxylate linkers or nitrogen-containing heterocycles to form three-dimensional frameworks. ntu.edu.sg A notable example is V(IV)(O)(bdc) (MIL-47, bdc = 1,4-benzenedicarboxylate), which forms rod-like structures. nih.gov The synthesis typically involves hydrothermal or solvothermal methods using this compound sources like VCl₃, VOSO₄, or V₂O₅. ntu.edu.sg

This compound Coordination Polymers: While discrete this compound complexes are common, coordination polymers are less frequent, often involving additional metal ions like Zn²⁺, Cd²⁺, or Na⁺, leading to heteronuclear polymers. mdpi.com For instance, in some Schiff base ligand complexes, this compound can be found in square pyramidal or octahedral coordination. mdpi.comresearchgate.net Research has explored the influence of secondary metal ions on the vanadate substructure, leading to one-dimensional or two-dimensional arrangements. rsc.org

Table 3: Examples of Solid-State this compound Coordination Polymers and MOFs

CompoundOxidation StateCoordination GeometryKey Structural FeaturesReferences
V(IV)(O)(bdc) (MIL-47)+IV-Rod-like MOF structure nih.gov
[Zn(tpytrz)₂V₂O₆]--Bimetallic oxide layer with monodentate tpytrz groups rsc.org
[Zn₃(tpytrz)₃(H₂O)₂V₆O₁₈]·6H₂O-Tetrahedral (Zn), Octahedral (Zn)3D bimetallic oxide framework with organic subunit in channels; 1D vanadate substructure rsc.org
[Cu₃(tpytrz)₂(H₂O)₂V₈O₂₃]·3H₂O-Distorted Octahedral (Cu)Similar to Zn analog but with 2D vanadate substructure due to Cu(II) coordination preferences rsc.org
[Cd₂(VOL¹⁴)₂]·5H₂O+IVSquare Pyramidal3D chiral porous framework, infinite Cd-O-C chains connected by [VOL¹⁴] units mdpi.com

Polyoxometalates (POMs)

Polyoxometalates (POMs) are a class of molecular anions composed of high-oxidation-state metal ions, including this compound, and oxide ligands. rsc.orgnih.gov this compound-oxo clusters within POMs can adopt various coordination geometries, such as tetrahedral {VO₄}, square-pyramidal {VO₅}, and octahedral {VO₆}. rsc.org The properties of POMs are influenced by the cluster's shape and the oxidation states of the this compound ions (V(V), mixed V(V)/V(IV), V(IV)/V(III), or V(IV)). rsc.org

Decavanadate ion ([V₁₀O₂₈]⁶⁻): This is a prominent this compound-containing POM, where this compound centers exhibit unusual octahedral coordination geometries. rsc.org

Sandwich-type Polyoxometalates: Examples include [(V(IV)O)₃(XW₉O₃₃)₂]¹²⁻ (where X = As(III) or Sb(III)) and their oxidized V(V) derivatives, [(V(V)O)₃(XW₉O₃₃)₂]⁹⁻. Structural analysis of the oxidized polyanions is consistent with an idealized D₃h symmetry in the solid state. acs.org

Table 4: Representative Solid-State this compound Polyoxometalate Structures

Compound / IonOxidation StateCoordination GeometryKey Structural FeaturesReferences
[V₁₀O₂₈]⁶⁻+VOctahedralDecameric cluster, major species in pH 2-6 rsc.org
[(V(IV)O)₃(AsW₉O₃₃)₂]¹²⁻+IV-Sandwich-type POM, D₃h or C₂v symmetry acs.org
[(V(V)O)₃(AsW₉O₃₃)₂]⁹⁻+V-Oxidized sandwich-type POM, D₃h symmetry acs.org
{VO₄}-TetrahedralBasic building block in some POMs rsc.org
{VO₅}-Square-pyramidalBasic building block in some POMs rsc.org
{VO₆}-OctahedralBasic building block in some POMs rsc.org

Biochemistry and Biological Roles of Vanadium

Vanadium's Influence on Cellular Signaling Pathways

Reactive Oxygen Species (ROS) Generation and Redox Cycling

This compound's redox activity is intimately linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems. This compound has been widely reported to redox cycle between its tetravalent (V(IV)) and pentavalent (V(V)) oxidation states, a process that can lead to the production of ROS. fishersci.bewikipedia.orgnih.govfishersci.com

The reduction of V(V) to V(IV) can occur through a glutathione-dependent mechanism. During this reduction, molecular oxygen can be sequentially reduced to superoxide (B77818) anion (•O₂⁻) and subsequently to hydrogen peroxide (H₂O₂) via dismutation. ereztech.com Studies indicate that vanadyl (V(IV)), often in the form of VO²⁺, is more potent in generating highly reactive hydroxyl radicals (HO•) compared to vanadate (B1173111) (V(V)). wikipedia.org

This compound's capacity to generate ROS can induce lipid peroxidation (LPO), a process that damages cellular membranes and impacts various cellular functions. LPO can be initiated by metal ions like this compound through Fenton-like chemistry. fishersci.bewikipedia.orgfishersci.comereztech.com The extent of ROS generation by this compound compounds is influenced by the this compound cation's oxidation state. nih.gov

However, the relationship between this compound, ROS, and oxidative stress is complex and can vary depending on the specific this compound species and cellular context. For instance, research on human lung fibroblasts exposed to sublethal concentrations of this compound pentoxide (V₂O₅, an ionic V(V) source) revealed that V(V)-dependent cellular senescence was associated with a cellular/extracellular redox cycling mechanism involving the glutathione (B108866) (GSH) system, rather than direct ROS production. In this mechanism, V(V) directly oxidizes GSH to oxidized glutathione (GSSG) without requiring oxygen or hydrogen peroxide intermediates. This leads to an elevated GSSG/GSH ratio and increased protein S-glutathionylation, contributing to cellular senescence. This suggests that this compound can induce oxidative stress through mechanisms independent of typical ROS intermediates. Furthermore, different this compound species, such as decavanadate (B1236424) (V₁₀) versus monovanadate (V₁), can exhibit varied effects on ROS production and oxidative stress. wikipedia.org

Table 1: this compound Oxidation States and Associated ROS Generation/Redox Mechanisms

This compound Oxidation StateForm/Compound ExamplesRole in ROS Generation/Redox CyclingKey Findings
This compound(V) (V(V))Vanadate, this compound Pentoxide (V₂O₅)Reduced to V(IV) via glutathione-dependent process, leading to superoxide and hydrogen peroxide formation. ereztech.com Can directly oxidize GSH to GSSG, causing oxidative stress without H₂O₂ or O₂ intermediates.Less potent in generating hydroxyl radicals than V(IV). wikipedia.org V(V)-dependent cellular senescence linked to GSH system redox cycling.
This compound(IV) (V(IV))Vanadyl (VO²⁺)More effective at generating hydroxyl radicals (HO•) than V(V). wikipedia.org Participates in redox cycling with V(V). fishersci.bewikipedia.orgInduces lipid peroxidation. wikipedia.org Efficacy of ROS generation depends on oxidation state. nih.gov

This compound in Gene Expression and Cell Regulation

This compound exerts significant influence on gene expression and cellular regulatory cascades, contributing to its diverse biological actions. Its capacity to exist as an oxyanion, oxycation, or prooxidant enables it to interact with various biomolecular targets.

This compound modulates growth-factor-mediated signal transduction pathways, which are critical for cell growth, differentiation, and metabolism. It has been shown to stimulate the expression of protooncogenes, with oxygen-derived active species implicated in the expression of the jun protooncogene.

This compound compounds activate several key intracellular signaling pathways and transcription factors, including the PI3K-PKB/Akt-mTOR pathway, NF-κB, and MEK1/2-ERK cascades. These activations can lead to changes in cell survival, increased expression of various genes, and alterations in cellular processes. For instance, vanadate can increase the expression of cyclooxygenase-1 (COX-1) mRNA, potentially through the activation of the COX-1 promoter, which contains binding sites for specificity protein 1 (Sp1) and activator protein-1 (AP-1).

Furthermore, this compound induces AP-1 and NF-κB-dependent transcription activity. This effect is mediated by the enhanced phosphorylation of Erk/p38 kinases and IκBα, respectively. The NF-κB pathway, a crucial transcription factor in inflammatory reactions, is activated by vanadates, leading to changes in the expression of numerous genes, including TNFα.

This compound also influences B and T cell signaling, impacting cellular mechanisms such as survival, proliferation, and differentiation into antibody-producing cells or memory B cells. In hyperaccumulating organisms like ascidians, exposure to excess this compound ions (both V(IV) and V(V)) can significantly alter gene expression profiles. Specifically, V(IV) treatment has been observed to up-regulate glutathione metabolism-related proteins and genes involved in this compound and proton transport, such as Nramp and V-ATPase.

The oxidation state of this compound also dictates its interaction with transcription factors and DNA. This compound complexes in the +4 oxidation state appear to be important in inhibiting transcription factors/DNA interactions. In contrast, complexes with a +5 oxidation state and their discrete anionic units are crucial for antiproliferative activity and the induction of apoptosis in human leukemia cells, potentially by increasing the gene expression of P53 and GADD45 genes and reducing CDC25 gene expression. This compound compounds can also inhibit protein tyrosine phosphatase (PTP) activity, leading to increased phosphorylation of receptors and MAPK cascades, thereby initiating signal transduction.

Table 2: this compound's Influence on Gene Expression and Cell Regulation

Regulatory Target/PathwayEffect of this compoundKey Genes/Proteins AffectedReferences
Growth-factor-mediated Signal TransductionModulates activityProtooncogenes (e.g., jun)
PI3K-PKB/Akt-mTOR PathwayActivationCell survival, gene expression
NF-κB Signaling PathwayActivationIκBα phosphorylation, TNFα, MIP-2
MEK1/2-ERK PathwayActivationErk/p38 kinases phosphorylation
AP-1 Transcription FactorInductionAP-1-dependent transcription
COX-1 Gene ExpressionIncreased mRNA expressionCOX-1 promoter, Sp1, AP-1
B and T Cell SignalingInfluencesCell metabolism, gene expression, survival, proliferation, differentiation
Cell Cycle RegulationArrests G2/M phaseP53, GADD45 (up-regulated), CDC25 (reduced)
Glutathione Metabolism (in Ascidians)Up-regulationGlutathione metabolism-related proteins
This compound/Proton Transport (in Ascidians)Up-regulationNramp, V-ATPase
Protein Tyrosine Phosphatases (PTPs)InhibitionIncreased phosphorylation of receptors and MAPK cascades

Therapeutic and Pharmacological Research on Vanadium Compounds

Anti-Diabetic Potential of Vanadium Compounds

This compound compounds have shown promising anti-diabetic efficacy in various studies, including cell culture and animal models, by improving glucose management and enhancing its uptake and metabolism in key organs such as the kidney, brain, skeletal muscle, heart, and liver dovepress.com. This effect is attributed to their ability to mimic insulin's actions dovepress.comsysrevpharm.org.

Mechanisms of Insulin (B600854) Mimicry

The insulin-mimetic effects of this compound compounds are primarily linked to their activation of critical components within the insulin signaling pathway dovepress.comnih.gov. This involves the tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1), activation of extracellular signal-regulated kinase (ERK1/2), phosphatidylinositol 3-kinase (PI3-K), and protein kinase B (PKB/Akt) dovepress.comnih.gov. These pathways are crucial for mediating insulin's metabolic actions, including glucose uptake, glycogen (B147801) synthesis, and lipid synthesis in muscle, adipose, and hepatic tissues nih.gov.

This compound's ability to inhibit protein tyrosine phosphatases (PTPases), which are negative regulators of the insulin signaling pathway, is also a significant mechanism by which it enhances insulin signaling and action nih.govresearchgate.net. By inhibiting PTPase activity, this compound compounds increase the tyrosine phosphorylation of substrate proteins, thereby promoting insulin sensitivity nih.gov. For instance, bis(maltolato)oxothis compound(IV) (BMOV) has been shown to inhibit PTP1B activity in skeletal muscle thegoodscentscompany.com.

Clinical Study Insights and Challenges

Human clinical studies investigating this compound compounds for diabetes management began in the 1990s, following encouraging results from rodent models nih.gov. Early short-term clinical studies (2 to 4 weeks) reported that administering vanadyl sulfate (B86663) at doses of 33 to 50 mg daily improved glycemia, leading to decreased fasting glucose and enhanced insulin sensitivity in euglycemic-hyperinsulinemic clamp studies dovepress.com. Some studies have indicated that this compound compounds can help normalize blood glucose levels in individuals with both type 1 and type 2 diabetes sysrevpharm.orgnih.gov. For example, oral administration of vanadyl sulfate to type 2 diabetic patients showed improved hepatic response to insulin and a decrease in plasma glucose levels conicet.gov.ar. Sodium metavanadate treatment in type 2 diabetic patients also led to an increase in non-oxidative glucose metabolism and a decrease in total cholesterol levels conicet.gov.ar.

Despite these promising findings, the effects observed in human studies have generally been less dramatic than those in animal experiments, possibly due to lower doses and shorter durations of therapy in human trials nih.gov. A significant challenge associated with inorganic this compound salts is their potential toxicity and issues with water solubility, particularly at higher doses and during long-term therapy nih.govmdpi.com. Concerns about accumulation in organs have led to a focus on developing new organic this compound compounds with higher potency and reduced toxicity dovepress.comnih.govmdpi.com. These organic complexes aim to alleviate the toxic nature of this compound while retaining its therapeutic properties dovepress.com.

Table 1: Key Research Findings on Anti-Diabetic Potential of this compound Compounds

This compound Compound TypeMechanism of ActionObserved Effects (In vitro/In vivo/Clinical)Research Context
Inorganic this compound Salts (Vanadate, Vanadyl Sulfate)Activation of insulin signaling pathway (IRS-1, ERK1/2, PI3-K, PKB/Akt phosphorylation); Inhibition of PTPases; Stimulation of glucose uptake; Inhibition of gluconeogenesis and lipolysis.Improved glucose homeostasis, decreased fasting glucose, enhanced insulin sensitivity, normalized blood glucose levels in Type 1 and Type 2 diabetes models.Cell culture, animal models (rodents), short-term human clinical trials (2-4 weeks). dovepress.comsysrevpharm.orgnih.govnih.gov
Organic this compound Complexes (e.g., BMOV)Potent insulin mimicry; Inhibition of PTP1B.Improved glucose uptake, restraint of free fatty acid release, prevention of oxidative damage, reduced hyperglycemia at lower doses, improved cardiac function.Animal models (STZ-induced diabetic rats), in vitro studies. thegoodscentscompany.comconicet.gov.armdpi.com

Anticancer Activity of this compound Coordination Complexes

This compound coordination complexes have demonstrated significant anticancer activity through various mechanisms, making them a subject of intense research as potential non-platinum metal antitumor agents mdpi.comnih.govnih.gov.

Apoptosis and Ferroptosis Induction

This compound compounds induce cell death in cancer cells primarily through apoptosis, a programmed cell death mechanism mdpi.comnih.gov. Studies on various cell lines reveal that this compound exerts its antitumor effects by activating signal transduction pathways that lead to apoptosis researchgate.netnih.govcapes.gov.br. For instance, oxidothis compound(IV) flavonoids have been shown to cause cell cycle arrest and activate caspase-3, thereby triggering apoptosis in human osteosarcoma cell lines mdpi.com. This compound complexes also induce reactive oxygen species (ROS)-mediated apoptosis in lung adenocarcinoma (A549) and human breast cancer (MCF-7) cell lines mdpi.com.

In addition to apoptosis, some research suggests that this compound compounds may also induce ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation mdpi.com. This mechanism is particularly relevant in cancer therapy as it can overcome resistance to conventional apoptotic pathways.

Signal Transduction Modulation in Cancer Cells

This compound compounds modulate several key signal transduction pathways in cancer cells, contributing to their antitumor effects sysrevpharm.orgjournalaim.com. They can inhibit cellular tyrosine phosphatases and/or activate tyrosine phosphorylases, both of which activate signaling pathways leading to apoptosis and/or the activation of tumor suppressor genes researchgate.netnih.govcapes.gov.br.

Specific pathways affected by this compound compounds include the PI3K-PKB/Akt-mTOR pathway, NF-κB, and MEK1/2-ERK researchgate.net. For example, some this compound compounds can affect the MAPK/ERK signaling pathway, leading to cell cycle arrest, increased apoptosis, and subsequent tumor reduction mdpi.com. This compound has also been reported to inhibit the Notch-1 pathway by reducing the production of the Notch-1 gene in breast cancer cells mdpi.com.

Table 2: Mechanisms of Anticancer Activity of this compound Coordination Complexes

MechanismDescriptionExamples/Pathways Involved
Apoptosis InductionProgrammed cell death via activation of apoptotic machinery.Activation of caspase-3, ROS-mediated apoptosis. researchgate.netmdpi.comnih.govmdpi.com
Ferroptosis InductionIron-dependent lipid peroxidation leading to cell death.Potential mechanism, distinct from apoptosis. mdpi.com
Tyrosine Phosphatase Inhibition / Tyrosine Phosphorylase ActivationModulation of key regulatory enzymes in cell signaling.Activation of tumor suppressor genes, downstream effects on cell cycle and apoptosis. researchgate.netnih.govcapes.gov.br
Signal Transduction ModulationInterference with crucial cellular communication pathways.PI3K-PKB/Akt-mTOR, NF-κB, MEK1/2-ERK, MAPK/ERK, Notch-1 pathway inhibition. sysrevpharm.orgresearchgate.netmdpi.commdpi.comjournalaim.com

Chemo-Preventive Effects

This compound compounds have demonstrated significant chemo-preventive effects against chemically-induced carcinogenesis in experimental animal models and various malignant cell lines nih.govudel.edueurekaselect.comresearchgate.net. These effects are primarily mediated through several mechanisms. This compound can inactivate carcinogen-derived active metabolites by modulating the content and activity of various liver xenobiotic metabolizing enzymes, such as cytochrome P450, and/or by enhancing the antioxidant status of the carcinogens' target organs udel.edueurekaselect.com. This action mainly targets phase I (initiation) and, to a lesser extent, phase II (promotion) of chemical carcinogenesis udel.edu.

Early evidence of this compound's chemo-preventive potential was observed in studies involving 1-methyl-1-nitrosourea (MNU)-induced mammary carcinogenesis in rats and diethylnitrosamine (DEN)-induced hepatocarcinogenesis promoted by phenobarbital (B1680315) udel.edu. For instance, the chemopreventive effects of dietary ammonium (B1175870) metavanadate against DEN-induced hepatocarcinogenesis were noted in male and female Sprague-Dawley rats udel.edu. While some studies have presented a controversial view, suggesting this compound could act as a mitogen, tumor promoter, or co-carcinogen, the prevailing research highlights its capacity to inhibit cell proliferation and induce anticancer potential mdpi.comnih.govresearchgate.net. This compound compounds can induce cell-cycle arrest and/or cytotoxic effects through DNA cleavage, fragmentation, and plasma membrane lipoperoxidation researchgate.net. They may also inhibit the metastatic potential of cancer cells by modulating cellular adhesive molecules and reversing antineoplastic drug resistance researchgate.net.

Anti-Microbial and Anti-Parasitic Applications

This compound plays a crucial role as a cofactor in several bacterial enzymes, including haloperoxidases and nitrogenases mdpi.com. This involvement contributes to its broad-spectrum anti-microbial activity. Studies have shown that this compound compounds act as antibacterial agents against various pathogens, including Mycobacterium tuberculosis strains (H37Rv ATCC27294) and Streptococcus pneumoniae mdpi.commdpi.comresearchgate.netjst.go.jpmountainscholar.org. For example, oxothis compound(IV) and cis-dioxothis compound(V) complexes with thiosemicarbazone derivatives have exhibited inhibitory activities against M. tuberculosis mdpi.com. This compound compounds, including vanadate (B1173111) and vanadyl forms, have demonstrated potent antibacterial activity against S. pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 4-32 µg/ml jst.go.jp. Research also indicates moderate activity against Gram-positive bacterial strains like Staphylococcus aureus and Listeria monocytogenes, with MIC values of 62.5 and 125 µmol L⁻¹, respectively, for the VO(IV)-bis(abietate) complex mdpi.comresearchgate.netorientjchem.org. The mechanism of action against bacteria may involve interference with the transport of substrates and ions across the cell membrane, leading to an efflux of potassium ions jst.go.jp.

Beyond bacteria, this compound compounds exhibit significant antifungal activity against genera such as Candida, Aspergillus, Trichophyton, and Microscopus mdpi.comresearchgate.netmdpi.com. The VO(IV)-bis(abietate) complex, for instance, showed an MIC of 15.62 µmol L⁻¹ against Candida albicans researchgate.net.

Furthermore, the antiparasitic activity of this compound complexes has been extensively investigated, targeting various parasitic species mdpi.comrsc.orgmdpi.comnovanet.caresearchgate.net. Pioneering studies showed protozoicidal activity against Entamoeba histolytica, with a this compound complex of 2-(salicylideneimine)benzimidazole demonstrating a lower IC50 value (2.35 µM) compared to the ligand alone mdpi.com. Synthetic this compound compounds, such as K₂[CH₂(VᵛO₂(sal-sbdt))₂]·2H₂O, Cs₂[CH₂(VᵛO₂(sal-sbdt))₂]·2H₂O, and K₂[CH₂(VᵛO₂(sal-smdt))₂]·2H₂O, have shown significantly lower IC₅₀ values against amoebic activity than standard metronidazole (B1676534) drugs mdpi.com. This compound complexes have also been developed to inhibit Leishmania species, including L. amazonensis and L. donovani, with a this compound–stilbene complex based on salicylic (B10762653) acid exhibiting an IC₅₀ of 3.51 µM against L. amazonensis mdpi.comrsc.orgresearchgate.net. Against Trypanosoma cruzi, a this compound ONO-pincer complex showed an IC₅₀ value of 3.76 ± 0.08 µM, comparable to the reference drug nifurtimox, inducing growth arrest in the parasite rsc.org.

Osteogenic Activity

This compound is primarily stored in bones in animals and has a positive influence on osteogenesis due to its growth-factor-mimicking properties mdpi.comnih.govesmed.orgconicet.gov.arnih.govresearchgate.netacs.org. Consequently, this compound compounds have been extensively investigated for their osteogenic activity. Experimental studies on osteosarcoma epithelial (UMR106) cells have shown that this compound derivatives, including vanadate, vanadyl, and this compound peroxide complexes, enhance cell differentiation and proliferation, and increase alkaline phosphatase enzyme activity mdpi.comnih.gov.

This compound complexes with quercetin (B1663063) have exhibited osteogenic effects by stimulating type I collagen production and ERK phosphorylation in a dose-response manner mdpi.comnih.gov. The titanium aluminum this compound (TiAl₆V₄) complex has been shown to enhance the osteogenic differentiation and adhesion of osteoblasts and mesenchymal stem and progenitor cells mdpi.com. Furthermore, this compound-loaded collagen scaffolds have been fabricated for osteochondral tissue engineering, demonstrating improved adhesion, growth, and osteoblastic and chondrocytic differentiation in rat bone marrow progenitor cells compared to unloaded scaffolds mdpi.com.

Preclinical studies using rat models suggest that this compound promotes osteoblast differentiation, inhibits osteoclast activity, and enhances the biomechanical properties of healed bone esmed.org. Specifically, vanadyl acetylacetonate (B107027) (VAC) has been recognized for its insulin-mimetic properties and has been shown to accelerate the rate of fracture healing in non-diabetic rats esmed.org. The mechanism underlying this compound's osteogenic effects involves the inhibition of protein tyrosine phosphatases, which regulate the phosphorylation state of signaling molecules such as the mitogen-activated protein kinases (MAPK) pathway nih.govnih.gov. This inhibition leads to the activation of downstream signaling pathways crucial for bone formation nih.gov.

Cardiovascular Disease Implications

This compound compounds have demonstrated cardioprotective actions and hold implications for cardiovascular diseases conicet.gov.ar. Research indicates their potential in addressing conditions such as atherosclerosis and hypertension nih.govorientjchem.org. Studies have shown that oxidothis compound (VO²⁺) and vanadate (VO₄³⁻) decrease lipolysis and stimulate glucose oxidation, glycogen synthase, glucose transport, and tyrosine phosphorylation in rat adipocytes mdpi.com. These metabolic effects contribute to improved glycemic control, which is a significant factor in mitigating cardiovascular disease risk mdpi.comdovepress.com. This compound's ability to influence lipid and glucose metabolism underscores its potential therapeutic relevance in the context of cardiovascular health.

Pharmacokinetics and Pharmacodynamics of this compound Complexes

The biological activity and therapeutic potential of this compound compounds are intrinsically linked to their pharmacokinetics and pharmacodynamics. This compound readily forms coordination complexes with various biological products, including proteins, metabolites, and membranes, and these complexes undergo redox chemistry within biological systems nih.gov. The properties of this compound compounds, including their observed insulin response, vary dramatically depending on the specific ligand and the oxidation state of the metal nih.gov.

Absorption, Distribution, and Excretion

This compound is generally poorly absorbed after oral administration in both humans and animals, with studies suggesting an absorption efficiency of approximately 3–17% of ingested this compound nih.govcdc.govresearchgate.netphysiology.org. However, absorption efficiency can vary among different this compound compounds; for instance, sodium metavanadate has shown higher plasma and urine concentrations compared to vanadyl sulfate when normalized to total this compound consumed cdc.govresearchgate.net.

Once absorbed, this compound is distributed throughout the body, with the highest concentrations typically found in bone, followed by the kidney and liver mdpi.comacs.orgcdc.govresearchgate.netphysiology.orgcdc.gov. Bone is a primary site of this compound deposition, where it accumulates significant amounts nih.govnih.govacs.org. Studies in rats have shown that the highest concentrations of ⁴⁸V (a radioactive isotope of this compound) at 24 hours after gavage were in bone, followed by kidney and liver physiology.org.

The primary route of elimination for ingested this compound is fecal excretion, which accounts for the majority of the unabsorbed compound cdc.govresearchgate.netphysiology.org. Absorbed this compound is excreted via the urine cdc.govresearchgate.netphysiology.org. The systemic circulating half-life of this compound-derived compounds has been reported to be between 2 to 12 days dovepress.com. Factors such as dietary components (e.g., carbohydrates, fiber, protein concentration, other trace elements, chelating agents, and electrolytes) and the physiological state of the individual can significantly affect this compound absorption iarc.fr.

Intracellular Speciation and Bioavailability

This compound's biological activities are largely mediated by its ability to activate or inactivate specific enzymes mdpi.comrsc.org. A key aspect of its mechanism is its resemblance to phosphate (B84403), allowing vanadate (V(V)) to act as a phosphate competitor mdpi.comrsc.orgnih.govresearchgate.netmountainscholar.org. This enables vanadate to form stable complexes with and modulate the activity of crucial enzymes such as phosphatases (e.g., protein phosphotyrosines, PTPs), kinases, nucleases, ATPases, glucose-6-phosphate dehydrogenase, and tyrosine kinases, all of which play vital roles in cellular regulation mdpi.comrsc.orgnih.govresearchgate.netmountainscholar.org. The redox flexibility of this compound, enabling it to exist in V(III), V(IV), and V(V) oxidation states, further enhances its participation in a wide range of biological processes, including enzymatic regulation and modulation of oxidative stress rsc.org. The selection of appropriate ligands in this compound complexes can significantly enhance their stability, improve bioavailability, and confer greater specificity for pharmacological targets, potentially leading to synergistic therapeutic effects rsc.org.

Analytical Methodologies for Vanadium Speciation and Detection

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically ⁵¹V NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ⁵¹V nucleus, is a valuable tool for investigating vanadium complexes and their binding in solution. ⁵¹V is the preferred NMR-active nucleus for this compound due to its significantly higher sensitivity and narrower spectral lines compared to ⁵⁰V. huji.ac.il This technique is primarily applicable to diamagnetic this compound species, allowing for the observation of this compound in its (-I), (I), and (V) oxidation states. Paramagnetic this compound species, such as V(0), V(II), and V(IV), are generally not observable in high-resolution NMR due to signal broadening. huji.ac.il

The ⁵¹V chemical shifts are highly sensitive to the coordination number and the nature of the ligands surrounding the this compound center. researchgate.net For instance, ⁵¹V chemical shifts for V(V) compounds exhibit a broad range, from -1000 to +2600 ppm, with vanadates(V) typically resonating between -400 and -700 ppm. researchgate.net The linewidths of the ⁵¹V signals can also provide insights into the symmetry of the this compound environment, where a larger quadrupole moment for ⁵¹V (I=7/2) can lead to broad signals, particularly in larger molecules. researchgate.net Studies on eight-coordinate non-oxo this compound complexes, such as oxidized amavadin, have revealed unique chemical shifts in both solution and solid states, which are attributed to their distinct geometric and electronic structures, and the absence of a V=O group or high coordination state. nih.gov

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful, element-specific technique for determining this compound speciation, particularly in solid, sediment, and soil matrices. mdpi.comresearchgate.netntnu.no XAS is sensitive to the oxidation state and local (short-range) structure of the absorber atom, making it suitable for characterizing amorphous or highly disordered systems, unlike X-ray diffraction which relies on long-range order. unimi.it

XANES Analysis: The XANES region, typically within approximately 50 eV of the absorption threshold, provides crucial information about the average valence state, oxidation state, and coordination environment (symmetry) of this compound. mdpi.comresearchgate.netunimi.itmdpi.comleeds.ac.ukcambridge.organl.govpyrometallurgy.co.zaresearchgate.net Changes in the this compound valence state, for example, from +3 to +5, manifest as corresponding shifts in the pre-edge features and the main absorption edge positions in the XANES spectrum. mdpi.commdpi.comcambridge.organl.govpyrometallurgy.co.za Correlations between the normalized pre-edge peak area and its centroid position have been identified as a reliable method for quantitatively determining redox and symmetry information for this compound. anl.gov For instance, V(V) is often found in tetrahedral or distorted square pyramidal geometries, while V(III) and V(IV) can exhibit octahedral or square pyramidal coordination. mdpi.commdpi.comanl.govresearchgate.net

EXAFS Analysis: The EXAFS region, extending beyond the XANES region, yields detailed information about the average molecular coordination environment of this compound, including bond lengths and the types and number of surrounding atoms. mdpi.comntnu.nomdpi.compyrometallurgy.co.zaresearchgate.net By combining EXAFS analysis with theoretical calculations, seminal studies have been conducted on the binding of V(III, IV, and V) to various mineral phases and organic matter complexes. mdpi.com An example of its application includes the determination that this compound in petroleum cokes is predominantly present as hexagonal V₃S₄. ntnu.no

Separation Techniques Coupled with Detectors

The accurate determination of this compound species often requires separation techniques coupled with sensitive detectors, especially given the typically low concentrations of this compound in environmental and biological samples and the complexity of their matrices. nih.govthermofisher.com These hyphenated techniques enable the isolation of individual this compound species before their quantification.

Commonly employed separation methods include Liquid Chromatography (LC) and Capillary Electrophoresis (CE), frequently coupled with highly sensitive detection systems such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). nih.govthermofisher.com

High-Performance Liquid Chromatography (HPLC) is extensively utilized for both total this compound quantification and, more importantly, for metal speciation. zu.ac.aeresearchgate.net A variety of HPLC modes are employed for this compound speciation, including reversed-phase (RP-HPLC), normal phase, anion-exchange, cation-exchange, and size exclusion chromatography. zu.ac.aeresearchgate.net

Reversed-phase liquid chromatography (RP-LC) with a C8 column, using mobile phases containing components like EDTA, tetrabutylammonium (B224687) phosphate (B84403), and methanol, has been successfully applied to separate V(IV) and V(V) species. researchgate.net Ion-pair reversed-phase ultra-high-performance liquid chromatography coupled with inductively coupled plasma-sector field mass spectrometry (IP-RP-UHPLC-ICP-SFMS) offers rapid separation of vanadyl and vanadate (B1173111) ions, achieving detection limits in the low ng/L (part per trillion) range. nih.gov

Anion-exchange HPLC is particularly effective for separating V(IV) and V(V) after their complexation with ethylenediaminetetraacetic acid (EDTA), which forms stable, negatively charged complexes such as [VO(EDTA)]²⁻ and [VO₂(EDTA)]³⁻. ualberta.camdpi.comresearchgate.netrsc.orgajol.info The use of chelating reagents like 4-(2-pyridylazo)resorcinol (B72590) (PAR) with RP-HPLC and spectrophotometric detection also enables the speciation of V(V) and V(IV). rsc.org Detection limits for LC-ICP-MS methods can be exceptionally low, with reported values as low as 0.6 to 1.0 pg/L for specific this compound complexes. ualberta.ca

Table 1: Representative Liquid Chromatography Methods for this compound Speciation

LC Mode / Column TypeMobile Phase ComponentsChelating Reagent (if applicable)Separated SpeciesDetection LimitDetectorReference
RP-LC / C8 columnEDTA, Tetrabutylammonium Phosphate, Methanol (pH 6.5)N/AV(IV), V(V)0.025 ng/mL (V(IV)), 0.041 ng/mL (V(V))ICP-MS researchgate.net
Anion-exchange HPLCNH₄H₂PO₄, EDTA (pH 8.0)EDTA[VO(EDTA)]²⁻, [VO₂(EDTA)]³⁻0.5-1.0 µg/LICP-MS rsc.org
RP-HPLCMethanol-Water (30+70 v/v), Acetate Buffer (pH 6.0)4-(2-pyridylazo)resorcinol (PAR)V(V), V(IV)0.2 ng/100 µL (V(V)), 0.1 ng/100 µL (V(IV))Spectrophotometric rsc.org
Anion-exchange HPLC / Zorbax SAXAmmonium (B1175870) Citrate, EDTAEDTAAmavadin, smaller V species0.05 µg V/LICP-MS speciation.net
Anion-exchange HPLCAcetonitrile, EDTA, NH₄HCO₃EDTA[VY-tbO]', [VOY]²', [VO₂Y]³' (V(III), V(IV), V(V) complexes)0.6 pg/L, 0.7 pg/L, 1.0 pg/LICP-MS ualberta.ca

Capillary Electrophoresis (CE) serves as an alternative to ion chromatography for this compound speciation, offering advantages such as high separation efficiency and rapid analysis times. thermofisher.comrsc.org When coupled with ICP-MS (CE-ICP-MS), it provides a low operating cost. thermofisher.com However, a notable disadvantage of CE-ICP-MS for this compound speciation is its relatively higher detection limits compared to ion chromatography, sometimes up to 100 times higher, and potentially higher relative standard deviations (RSDs) exceeding 30%. thermofisher.com To enhance the determination of this compound species, pre-capillary complexation, involving the addition of an excess of a strong ligand to the sample before CE analysis, can be employed. rsc.org

Ion exchange chromatography is a widely used and effective separation technique for this compound speciation. researchgate.netrsc.orgajol.infoafricaresearchconnects.comnih.govresearchgate.netnih.govresearchgate.netuj.ac.za Both anion-exchange and cation-exchange modes are utilized depending on the charge of the this compound species or their complexes.

Anion-exchange chromatography is frequently applied, especially after the complexation of V(IV) and V(V) with EDTA to form anionic complexes. ualberta.camdpi.comresearchgate.netrsc.orgajol.infonih.govuj.ac.za For instance, a method employing a carbonate-buffered eluant with (1,2-cyclohexylenedinitrilo)tetraacetic acid (CDTA) allows for the separation of V(IV) and V(V) via anion-exchange. africaresearchconnects.com Cation exchange columns can also be used to separate V(IV), which exists as the cationic vanadyl ion (VO²⁺) in acidic solutions, from V(V) (VO₂⁺). researchgate.netnih.gov

Typical eluents include nitric acid solutions nih.gov, sulfuric acid researchgate.net, and mixtures containing ammonium dihydrogen phosphate and EDTA. rsc.org The detection limits for ion exchange chromatography methods vary depending on the coupled detector, ranging from µg/L to mg/L. researchgate.netrsc.orgafricaresearchconnects.comnih.govuj.ac.za Ion-exchange resins, functionalized cellulose (B213188) sorbents, and chelating resins have been investigated for their ability to selectively preconcentrate and separate this compound species. nih.gov

Table 2: Representative Ion Exchange Chromatography Methods for this compound Speciation

Column TypeEluent CompositionChelating Reagent (if applicable)Separated SpeciesDetection LimitDetectorReference
Anion-exchangeCarbonate-buffered(1,2-cyclohexylenedinitrilo)tetraacetic acid (CDTA)V(IV), V(V)145 ng/mL (V(IV)), 70 ng/mL (V(V))Not specified (likely ICP-MS/OES) africaresearchconnects.com
Cation exchange / Dionex IonPack CG10120 mmol/L H₂SO₄N/AV(IV) (VO²⁺), V(V) (VO₂⁺)40 µg/L (V(IV)), 30 µg/L (V(V))ICP-OES researchgate.net
Anion exchange / Dionex AG510 mmol/L EDTA, 14 mmol/L Sodium CarbonateEDTAV(IV)-EDTA, V(V)-EDTA0.14 mg/L (V(IV)), 0.20 mg/L (V(V))ICP-OES researchgate.net
Anion exchange / Metrosep A Supp 5–50/4.040 mmol/L HCO₃⁻, 40 mmol/L SO₄²⁻, 8 mmol/L EDTA, 3% AcetonitrileEDTAV(V)-EDTA, V(IV) (calculated)Not specified (HR ICP-MS sensitivity)HR ICP-MS mdpi.comnih.gov
Anion exchange30 mM NH₄H₂PO₄, 5 mM EDTA (pH 8.0)EDTA[VO(EDTA)]²⁻, [VO₂(EDTA)]³⁻0.5-1.0 µg/LICP-MS rsc.org
Anion exchangeNot specified (low conc. eluent)EDTAV(IV)-EDTA, V(V)-EDTA0.02 mg/L (V(IV)), 0.05 mg/L (V(V)) (2 µg/L with ultrasonic nebulizer)ICP-OES uj.ac.za

Sample Preparation for this compound Analysis

Effective sample preparation is a critical initial step in the accurate analysis of this compound, particularly for speciation studies in complex biological and environmental matrices where this compound concentrations are typically low. nih.govinorganicventures.com The primary goal of sample preparation is to ensure that the this compound species are preserved in their original forms and that matrix interferences are minimized or eliminated.

Matrix removal is often necessary, with common techniques including liquid-liquid extraction (LLE) and solid phase extraction (SPE). nih.gov LLE involves the distribution of the analyte between two immiscible solvents, often by forming an uncharged this compound species through chelation or ion-association, followed by extraction into an organic solvent. nih.gov SPE, on the other hand, is based on the transfer of metal ions from an aqueous phase to the active sites of a solid phase. SPE is generally simpler, more convenient for automation, uses less solvent, and requires fewer manipulations compared to LLE. nih.gov Various ion-exchange resins, functionalized cellulose sorbents, and chelating resins have been developed for selective preconcentration and separation of this compound species. nih.gov

For the determination of total this compound, common digestion methods include acid digestion using combinations of nitric acid, perchloric acid, sulfuric acid, and hydrogen peroxide. inorganicventures.comnih.govscispace.comresearchgate.net Microwave-assisted acid digestion, such as EPA Methods 3051 and 3052, is also recommended for a variety of environmental samples including sediments, sludges, soils, and oils. inorganicventures.com For solid this compound metal, fusion with potassium or sodium hydroxide (B78521) and sodium carbonate containing potassium nitrate (B79036) can be employed. inorganicventures.com

Specific extraction methods are also used for speciation. For instance, anionic V(V) species can be leached from solid samples like sediments using sodium carbonate (Na₂CO₃) or sodium phosphate (Na₃PO₄) solutions. scielo.org.za Emerging green and innovative techniques, such as eutectic solvent-based extraction methods, are being developed for the determination of trace this compound in water and food samples. nih.gov

Crucially, for speciation analysis, sample preparation protocols must ensure the preservation of the original species distribution, preventing any loss or interconversion of this compound species during the process. thermofisher.com Chelating reagents like EDTA are frequently added during sample preparation to stabilize this compound species and facilitate their subsequent separation and detection. ualberta.camdpi.comresearchgate.netrsc.orgajol.infospeciation.netuj.ac.za

Table 3: Common Sample Preparation Methods for this compound Analysis

Sample MatrixPreparation MethodPurposeReference
AirHNO₃/HClO₄ ashing, Aqua Regia ashing, Hot block/HCl/HNO₃ digestionTotal this compound inorganicventures.comnih.gov
WaterAcid solubilization (HNO₃/HCl), Acidification with HNO₃Total this compound nih.govusgs.gov
Fuel OilMicroemulsification, Total acid digestion (H₂SO₄, HNO₃, H₂O₂)Total this compound scispace.comresearchgate.net
Sediments, Sludges, Soils, OilsMicrowave Assisted Acid Digestion (EPA Methods 3051, 3052)Total this compound inorganicventures.com
Solid Samples (e.g., Sediments)Leaching with 0.1 M Na₂CO₃ or 0.1 M Na₃PO₄Extraction of V(V) species scielo.org.za
Water, Food SamplesEutectic solvent-based extractionTrace this compound Determination nih.gov
Various (for speciation)Addition of chelating reagents (e.g., EDTA), Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE)Species stabilization, Matrix removal, Preconcentration nih.govthermofisher.comualberta.camdpi.comresearchgate.netrsc.orgajol.infospeciation.netuj.ac.za

Extraction Methods (Single, Sequential, Other Chemical, Physical)

Extraction methods are fundamental steps in this compound analysis, particularly for complex samples like soils, sediments, and biological tissues, where this compound is present at low concentrations or bound within the matrix. These methods aim to isolate this compound species from the sample matrix and prepare them for subsequent detection.

Single Extraction Single extraction methods involve the use of a single chemical reagent to extract a specific fraction of this compound or total leachable this compound from a sample. These methods are often employed for a direct assessment of bioavailable this compound in soils due to their good correlation with plant uptake dsmz.de. Various chemical reagents can be utilized, with the choice depending on the target this compound species and matrix characteristics fishersci.ie.

Sequential Extraction Sequential extraction procedures are widely used to assess the chemical speciation and potential mobility of this compound in environmental samples, such as soils and sediments dsmz.deatamanchemicals.comamericanelements.com. These multi-step processes employ a series of increasingly aggressive extractants to selectively dissolve different fractions of this compound based on their binding states and chemical properties dsmz.defishersci.ie. A commonly adopted approach is the Tessier five-step sequential extraction procedure, or its modified versions like the Community Bureau of Reference/European Union Measurement and Testing Programme (BCR) method dsmz.deatamanchemicals.comamericanelements.com. These methods typically fractionate this compound into operationally defined pools, including:

Exchangeable/Water-soluble: this compound loosely bound and readily available.

Bound to carbonates: this compound associated with carbonate minerals.

Bound to Fe-Mn oxides: this compound adsorbed onto or co-precipitated with iron and manganese oxides.

Bound to organic matter: this compound complexed with organic compounds.

Residual: this compound strongly bound within the mineral lattice, considered non-bioavailable dsmz.deatamanchemicals.comamericanelements.com.

For instance, in a study analyzing this compound in stone coal combustion products, a sequential chemical extraction method was used to determine this compound content in five forms: exchangeable, carbonate, Fe-Mn oxides, organic, and residual bound states. The primary chemical speciation of this compound was found to be in the residual state atamanchemicals.com.

Other Chemical and Physical Extraction Methods Beyond single and sequential chemical extractions, other techniques are employed for this compound isolation. Liquid-liquid extraction (LLE) is a common method for matrix removal, relying on the distribution of the analyte between two immiscible solvents. This often involves forming an uncharged this compound chelate or ion-association complex in the aqueous phase, followed by its extraction into an organic solvent wikipedia.org.

Solid phase extraction (SPE) is another attractive method for the separation of trace metal ions, including this compound wikipedia.orgfishersci.ca. SPE utilizes various sorbents to selectively retain this compound from a sample solution. For example, this compound(V) can be adsorbed as a chelate with Alizarin Red S on a Chromabond® NH2 column fishersci.ca. Chemically modified chitosan (B1678972) sorbents have also been developed for the pre-concentrative determination of this compound(V) americanelements.com.

Physical methods can enhance extraction efficiency. Ultrasonic accelerated sequential extraction (USE) can significantly reduce extraction times compared to conventional methods. For example, in a study, USE completed the first three steps of the BCR procedure for this compound in soil samples in 45, 40, and 45 minutes, respectively, compared to 16 hours per step for the conventional method, without significant differences in results fishersci.ie. Cloud point extraction (CPE), sometimes assisted by ultrasonic and thermostatic control (UTA-CPE), is also used for preconcentration, based on the formation and extraction of ion-association complexes into a micellar phase fishersci.co.ukjkenterprises.com.pk. Gravity separation, specifically using a fine mineral spiral, has been investigated for pre-concentration of this compound from stone coal, aiming to discard gangue minerals and improve the V₂O₅ grade jkenterprises.com.pk.

Pre-concentration Procedures

Pre-concentration procedures are essential for the determination of this compound, especially when present at very low concentrations, to bring the analyte levels within the detection limits of sensitive analytical techniques like atomic absorption spectrometry (FAAS, ETAAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) fishersci.cafishersci.ca.

Solid phase extraction (SPE) is a widely utilized pre-concentration technique due to its high concentration ability and operational simplicity fishersci.ca. In SPE, this compound species are adsorbed onto a suitable sorbent material and then eluted in a smaller volume, leading to an enrichment factor. Examples include:

Chelation-based SPE : this compound(V) can be pre-concentrated by adsorption as a chelate with Alizarin Red S on a Chromabond® NH2 column at a pH of 5.5 fishersci.ca.

Chemically Modified Sorbents : Chitosan, a naturally derived polymer, can be chemically modified (e.g., with 3-Hydroxybenzaldehyde-4 Amino antipyrine) and used as a sorbent for selective preconcentration of this compound(V) americanelements.com.

Ion Imprinted Polymers : Magnetic ion imprinted polymer nanoparticles have been developed as selective magnetic sorbents for the preconcentration of this compound(IV) ions jkenterprises.com.pk.

Cloud point extraction (CPE) is another effective pre-concentration method. It involves the formation of an ion-association complex between this compound species and a suitable reagent (e.g., anionic oxalate (B1200264) complexes of V(V) with Nile blue A) which is then extracted into a micellar phase of a non-ionic surfactant like polyoxyethylene(7.5)nonylphenyl ether (PONPE 7.5) fishersci.co.uk. This method can achieve high sensitivity enhancement factors; for V(V), an enhancement factor of 115 has been reported, with a limit of detection (LOD) of 1.55 µg L⁻¹ fishersci.co.uk.

On-line pre-concentration systems, often coupled with techniques like ICP-OES, significantly improve sample throughput and reduce contamination risks fishersci.ca. These systems utilize minicolumns packed with various materials for this compound retention. Examples of packing materials include Sephadex G-25 gel, naphthalene, Amberlite XAD resin, and immobilized yeast cells fishersci.ca. For instance, immobilized yeast cells on a conical minicolumn have been used to preconcentrate inorganic this compound at pH 7.0, achieving an enrichment factor of 45-fold for a 10 mL sample volume and a detection limit of 0.06 µg L⁻¹ fishersci.ca.

Matrix Effects and Interference Mitigation

Matrix effects and interferences pose significant challenges in the accurate determination of this compound, especially in complex environmental and biological samples wikipedia.orgresearchgate.net. These effects can lead to inaccurate results by suppressing or enhancing the analyte signal, causing peak broadening, or co-elution issues researchgate.net.

Common Interferences in this compound Analysis:

Isobaric Interferences : For inductively coupled plasma-mass spectrometry (ICP-MS), the most abundant isotope of this compound, ⁵¹V, can suffer from isobaric interferences from other elements. Specifically, ⁵⁰Ti and ⁵⁰Cr can overlap with this compound isotopes, complicating isotope dilution analysis fishersci.ficiteab.com.

Polyatomic Interferences : Polyatomic ions formed from the sample matrix, such as ¹⁶O³⁵Cl⁺ and ³⁴S¹⁶OH⁺, can interfere with the ⁵¹V signal in standard resolution ICP-MS wikipedia.orgfishersci.fi.

Mitigation Strategies: Several strategies are employed to mitigate matrix effects and interferences:

Matrix Removal/Separation : This is one of the most important steps. Techniques like liquid-liquid extraction (LLE) and solid phase extraction (SPE) are routinely used to separate this compound species from the bulk matrix prior to analysis wikipedia.org.

High-Resolution ICP-MS (ICP-SFMS) : This technique can resolve spectral interferences originating from the matrix or solvent citeab.com.

Reaction Cell Technology (DRC-ICP-MS) : For isobaric interferences that cannot be resolved by high resolution, reaction cell technology can be employed. By introducing specific reaction gases (e.g., CH₃F + NH₃ mixed reaction gas), interfering polyatomic ions can be broken down or transformed into non-interfering species, while the this compound analyte forms a stable product, allowing for selective determination fishersci.ficiteab.com.

Standard Addition Method : In cases where matrix effects cause varying sensitivities, the standard addition method is crucial for accurate quantification, particularly in samples with high salinity researchgate.net.

Sample Dilution : Diluting the sample can reduce the concentration of interfering matrix components, especially when the analytical technique has sufficient sensitivity nih.gov. However, this approach raises the reporting limit nih.gov.

Optimized Elution Conditions in Chromatography : When using chromatographic separation techniques, eluents with sufficient ionic strength are vital to efficiently remove retained matrix anions from the column, preventing co-elution and ensuring accurate this compound speciation researchgate.net.

Careful Sample Preservation : Proper preservation of samples can help maintain the stability of this compound species and minimize changes that could lead to altered matrix effects over time researchgate.netnih.gov.

Environmental and Remediation Research of Vanadium

Vanadium Contamination in Environmental Compartments

This compound's presence in the environment stems from both natural and anthropogenic sources. Natural sources include the weathering of rocks and soil erosion. cdc.gov Industrial processes are significant contributors to localized and widespread this compound contamination. cdc.gov

This compound in soils can originate from the parent rock material, with concentrations varying based on the local geology. zarmesh.comnih.gov Anthropogenic sources, including leachates from mining tailings, the application of certain fertilizers, and municipal sewage sludge, can lead to significant soil enrichment. cdc.govnih.gov The average concentration of this compound in the Earth's crust is approximately 97 mg/kg, and in soil, it is around 90 mg/kg. iaees.org In some mining areas, surface soil concentrations can be as high as 1130.1 ± 9.8 mg kg-1. ed.ac.uk

The mobility and bioavailability of this compound in soil are governed by several factors, including pH, redox potential, and the presence of organic matter and other minerals. zarmesh.comnih.govnih.gov this compound exists in several oxidation states, with V(V) and V(IV) being the most common in soil environments. nih.gov V(V) species, such as H₂VO₄⁻ and HVO₄²⁻, are generally more soluble and mobile, particularly in oxic soils with a pH above 4. nih.gov In contrast, V(IV), often found as the vanadyl cation (VO²⁺), is less soluble and tends to be more strongly adsorbed to soil particles, especially in acidic conditions. zarmesh.comnih.gov

This compound mobility is also influenced by its interaction with soil components. It can be sorbed by iron and manganese oxides, clay minerals, and organic matter. zarmesh.com Iron and aluminum (hydr)oxides, in particular, play a crucial role in controlling this compound's mobility. zarmesh.com The presence of organic substances can lead to the reduction of V(V) to the less mobile V(IV), especially at low pH. zarmesh.com

Table 1: Factors Influencing this compound Mobility in Soil

Factor Influence on this compound Mobility
pH Higher mobility in slightly acidic to alkaline conditions. zarmesh.com Maximum adsorption is often observed at around pH 4. zarmesh.com
Redox Potential Oxidizing conditions favor the more mobile V(V) species. Reducing conditions promote the less mobile V(IV) forms. cdc.gov
Organic Matter Can form complexes with this compound and facilitate the reduction of V(V) to V(IV), decreasing mobility. zarmesh.com
Iron and Aluminum Oxides Strong adsorption of vanadate (B1173111), which can limit its mobility in the soil. zarmesh.com
Other Elements The presence of elements like uranium and phosphate (B84403) can lead to the formation of highly insoluble V(V) complexes. zarmesh.com

This compound can enter water bodies through natural weathering of rocks and soil erosion, as well as from anthropogenic discharges. iaees.orgoulu.fi Industrial wastewater from processes such as mining, metal processing, and petroleum refining can contain significantly elevated concentrations of this compound, ranging from 30-199 mg/L. iaees.org In surface waters like rivers and oceans, dissolved this compound levels are typically much lower, in the range of 0.5 to 2.4 μg/L, due to natural weathering. iaees.org In some cases, groundwater has been found to contain this compound concentrations of 0.13 ± 0.02 mg L-1 in mining areas. ed.ac.uk

In aquatic environments, this compound primarily exists as the pentavalent vanadate anions (H₂VO₄⁻ or HVO₄⁻) in oxygenated waters. uit-gmbh.de The toxicity and mobility of this compound in water are dependent on its oxidation state, with V(V) being more soluble and toxic than V(IV). iaees.org

This compound Remediation Technologies

The increasing concern over this compound contamination has spurred the development of various remediation technologies aimed at removing or immobilizing this element in soil and water.

Adsorption is a widely researched and effective method for removing this compound from water and wastewater. iaees.org This technique involves the use of various adsorbent materials that can bind this compound ions to their surface. A range of materials have been investigated for their this compound adsorption capacity, including activated carbon, biochar, industrial by-products, and metal (hydr)oxides. iaees.orgnih.gov

The efficiency of adsorption is highly dependent on factors such as pH, initial this compound concentration, and the specific properties of the adsorbent. iaees.orgnih.gov For many adsorbents, the maximum adsorption capacity for this compound is achieved at a pH between 3 and 4. nih.govelsevierpure.com For instance, amino-modified ceramics derived from municipal sludge have demonstrated a this compound removal efficiency of up to 99.8% at a pH of 4. iaees.orgnih.gov

Table 2: Performance of Various Adsorbents for this compound Removal

Adsorbent Material Maximum Adsorption Capacity (mg/g) Optimal pH Reference
Melamine (B1676169) 1428.57 - iaees.org
Amino modified derived ceramics - (99.8% removal) 4 iaees.orgnih.gov
Sawdust biochar modified with red mud 16.45 3.5-5.5 iaees.org
Sawdust - (95% removal) 4 iaees.org
Iron-modified peat 16.3 4 oulu.fi
Quaternized pine bark 34.3 4 oulu.fi

Bioremediation utilizes biological organisms, such as plants and microorganisms, to remove, detoxify, or immobilize environmental contaminants. mdpi.com This approach is considered environmentally friendly and cost-effective for treating this compound-contaminated soil and water. nih.gove3s-conferences.org

Phytoremediation involves the use of plants to clean up contaminated environments. researchgate.net Two main strategies in phytoremediation are phytoextraction, where plants accumulate contaminants in their harvestable tissues, and phytostabilization, where plants immobilize contaminants in the soil. researchgate.net Certain plants, known as hyperaccumulators, have shown the ability to accumulate high concentrations of this compound. researchgate.nete3s-conferences.orgiipseries.org For example, plants like Setaria viridis (dog tail grass), Phaseolus vulgaris L., and Zea mays L. have been identified as potential this compound accumulators. researchgate.netiipseries.org The effectiveness of phytoremediation can be enhanced by improving plant tolerance and accumulation through the use of soil amendments and microorganisms. nih.gov

Microbial remediation leverages the metabolic activities of microorganisms to alter the speciation and mobility of this compound. taylorfrancis.com A key mechanism in microbial remediation is the bio-reduction of the more toxic and mobile V(V) to the less toxic and less mobile V(IV). ed.ac.ukiipseries.org Various bacterial genera, including Geobacter, Bacillus, and Thauera, have been identified as being capable of reducing V(V). ed.ac.uktaylorfrancis.comnih.gov Studies have shown high bioremediation efficiencies, with up to 98.7% of V(V) being reduced in soil-inoculated bioreactors within 72 hours. ed.ac.ukiipseries.org The presence of other electron acceptors in the environment, such as nitrate (B79036), sulfate (B86663), and iron(III), can influence the efficiency of microbial V(V) reduction. nih.gov

Chemical precipitation is a conventional method for removing this compound from industrial wastewater. iaees.org This process involves the addition of chemicals to convert dissolved this compound into an insoluble solid that can be separated from the water. uit-gmbh.de Ferrous sulfate is a commonly used precipitating agent, which can effectively remove this compound under neutral or alkaline conditions. One study demonstrated that using 4 lbs of ferrous sulfate per pound of this compound could reduce this compound concentrations to a residual of 1-2 mg/L.

Another approach involves co-precipitation with ferric chloride. uit-gmbh.de In this method, the reaction is initiated in an acidic environment, and precipitation is carried out in an alkaline medium. uit-gmbh.de The efficiency of chemical precipitation is influenced by factors such as pH and the ratio of the precipitating agent to this compound. uit-gmbh.de For instance, in the treatment of wastewater containing both this compound and chromium, a two-stage precipitation process has been developed to sequentially separate and recover the two metals by carefully controlling the pH and the addition of reagents. pyrometallurgy.co.za

Table 3: Chemical Precipitation Methods for this compound Removal

Technique Precipitant pH Conditions Removal Efficiency Reference
Ferrous Sulfate Precipitation Ferrous Sulfate Neutral or alkaline Residual of 1-2 mg/L
Ferric Chloride Co-precipitation Ferric Chloride Acidic activation, alkaline precipitation Dependent on Fe:V ratio and pH uit-gmbh.de
Hydrated iron(III) Hydrated iron(III) 2-3 98.5% iaees.org

Membrane Filtration

Membrane filtration is a significant technology for the removal of this compound from water and wastewater. iaees.org This pressure-driven process separates contaminants from a fluid stream by passing it through a semi-permeable membrane. Different types of membrane processes are employed for this compound removal, including nanofiltration (NF) and reverse osmosis (RO). iaees.orgfrontiersin.org

Nanofiltration (NF) has demonstrated high effectiveness in treating acidic solutions containing this compound. Studies have shown that nanofiltration membranes can achieve good metal ion rejection, with divalent ions being rejected more effectively than monovalent ions. researchgate.net Under optimal conditions, including a pH range of 6–6.5 and an operating pressure of 2069 KPa, this compound rejection can exceed 95%. researchgate.net This process can concentrate this compound in the feed solution, allowing the permeate stream to be recycled for other uses. researchgate.net

Reverse Osmosis (RO) is another membrane technology capable of high rejection rates for a variety of metal ions, including this compound. frontiersin.orgmdpi.com RO membranes have been shown to achieve rejection levels higher than 98% for several metal ions in both synthetic and real water samples. mdpi.com The effectiveness of RO in removing inorganic micropollutants generally ranges from 95% to 100%, depending on the membrane material and operating conditions. frontiersin.org

The performance of membrane filtration is influenced by factors such as the pH of the solution, operating pressure, and the presence of other ions. researchgate.net Pre-treatment of the wastewater, such as the removal of calcium, can enhance the efficiency of the nanofiltration process and increase the concentration of this compound in the final solution. researchgate.net

Table 1: Comparison of Membrane Filtration Technologies for this compound Removal

Membrane Technology Typical this compound Rejection (%) Operating Pressure Key Advantages
Nanofiltration (NF) >95% researchgate.net Moderate to High High rejection of divalent ions, potential for permeate recycling. researchgate.net
Reverse Osmosis (RO) >98% mdpi.com High Excellent rejection of a wide range of dissolved solids, including monovalent ions. frontiersin.org

Electro-oxidation and Electrokinetic Remediation

Electrochemical technologies, including electro-oxidation and electrokinetic remediation, offer promising avenues for the treatment of this compound-contaminated water and soil. mdpi.comnih.gov

Electro-oxidation , a type of Electrochemical Advanced Oxidation Process (EAOP), utilizes the strong oxidizing capacity of electrochemical reactions to degrade pollutants. nih.gov In this process, an electric current is passed through the contaminated water, leading to the generation of highly reactive species at the anode that can oxidize contaminants. The mechanism of anodic oxidation can be direct, where pollutants are oxidized directly at the anode surface, or indirect, involving the generation of mediating oxidizing agents. nih.gov

Electrokinetic Remediation is an in-situ or ex-situ technology that uses a low-intensity direct electric field to remove contaminants from soil and groundwater. mdpi.comtecnalia.com The application of an electric current between electrodes placed in the contaminated medium induces several transport phenomena:

Electromigration: The movement of ions towards the oppositely charged electrode.

Electro-osmosis: The movement of bulk soil water, typically from the anode to the cathode. researchgate.net

Electrophoresis: The movement of charged particles or colloids.

This technology is particularly advantageous for low-permeability soils where other remediation techniques may be less effective. tecnalia.comresearchgate.net The efficiency of electrokinetic remediation for metals can be enhanced by using facilitating agents, such as organic acids (e.g., citric acid) or chelating agents (e.g., EDTA), which can increase the solubility and mobility of the target contaminants. mdpi.comepa.gov These agents can be introduced at the electrodes to create a favorable pH gradient and form mobile complexes with the metal ions. mdpi.com

Photocatalysis

Photocatalysis is an advanced oxidation process that has been investigated for the remediation of this compound. researchgate.netscilit.comresearchgate.net This technology utilizes semiconductor materials, known as photocatalysts, which, upon irradiation with light of sufficient energy, generate electron-hole pairs. These charge carriers can then participate in redox reactions, leading to the degradation or transformation of pollutants.

The primary application of photocatalysis in this compound remediation is the reduction of the more toxic and mobile pentavalent this compound, V(V), to the less toxic and less soluble tetravalent form, V(IV). researchgate.netnih.gov This transformation facilitates the subsequent removal of this compound from the solution through precipitation or adsorption. researchgate.net

Commonly used photocatalysts for this purpose include titanium dioxide (TiO₂) and this compound pentoxide (V₂O₅). tuwien.at V₂O₅ itself can act as a photocatalyst due to its narrow band gap, which allows it to be activated by visible light, thereby improving the utilization of solar energy. The photocatalytic process involves three main steps:

Generation of electron-hole pairs upon light absorption by the photocatalyst.

Migration of these charge carriers to the catalyst surface.

Redox reactions with adsorbed species, where electrons reduce V(V) to V(IV) and holes oxidize water or other species.

The efficiency of the photocatalytic reduction of this compound can be influenced by factors such as pH, the type and concentration of the photocatalyst, and the presence of other substances in the water. For instance, oxalic acid has been shown to reduce V(V) to V(IV), although sunlight may have an inhibitory effect on this specific reaction under certain conditions. nih.gov

Table 2: Research Findings on Photocatalytic Reduction of this compound

Photocatalyst Target this compound Species Outcome Reference
ZnWO₄ nanoparticles V(V) Reduction to V(IV) researchgate.net
TiO₂ V(V) Reduction to V(IV) researchgate.net
V₂O₅ Organic Pollutants Degradation (demonstrates photocatalytic properties)

Mechanisms of this compound Removal and Immobilization

The removal and immobilization of this compound from environmental matrices involve various physical, chemical, and biological mechanisms. Understanding these mechanisms is crucial for developing effective remediation strategies.

Adsorption is a widely studied and effective mechanism for this compound removal. iaees.org It involves the binding of this compound species onto the surface of an adsorbent material. Various adsorbents, including activated carbon, biochar, and ion exchange resins, have been shown to be effective. iaees.orgnih.gov The efficiency of adsorption is highly dependent on the pH of the solution, as it affects both the surface charge of the adsorbent and the speciation of this compound in the aqueous phase. nih.gov

Chemical Precipitation is another common mechanism, often achieved by adding chemicals that react with dissolved this compound to form insoluble precipitates. iaees.org For instance, ferrous sulfate can be used to precipitate this compound, with the removal efficiency being influenced by the pH and the dosage of the precipitating agent. The solubility of the resulting this compound compounds, such as calcium vanadates, can control the aqueous concentration of this compound. nih.gov

Bioremediation utilizes microorganisms to transform this compound into less mobile or less toxic forms. nih.gov A key mechanism in bioremediation is the biological reduction of V(V) to V(IV), which is often followed by precipitation. researchgate.net Certain bacteria can use V(V) as an electron acceptor during their metabolic processes, leading to its reduction.

Immobilization in soil and solid matrices aims to reduce the mobility and bioavailability of this compound. nih.gov This can be achieved by adding soil amendments that promote the adsorption or precipitation of this compound. nih.gov Materials like biochar, clay minerals, and iron oxides can immobilize this compound by providing active sites for adsorption and facilitating precipitation reactions. nih.gov The aging of these immobilized forms can lead to more stable and less leachable this compound species over time.

Sustainable Approaches to this compound Management

Sustainable management of this compound focuses on minimizing its environmental impact through recycling, recovery from waste streams, and the development of environmentally friendly extraction and remediation technologies. researchgate.netbohrium.com

A significant aspect of sustainable this compound management is its recovery from secondary sources . researchgate.net Large quantities of this compound are present in industrial byproducts and waste materials, such as spent catalysts from the chemical and petroleum industries, steel slag, and fly ash from power plants. researchgate.netbohrium.com Developing efficient and economical processes to recover this compound from these materials not only reduces the need for primary mining but also mitigates a potential source of environmental contamination.

Hydrometallurgical and pyrometallurgical techniques are commonly employed for this compound recovery. researchgate.net For example, an acid reduction system using sulfuric acid and sodium sulfite (B76179) has been developed to selectively leach this compound from spent V₂O₅–WO₃/TiO₂ catalysts. acs.org This process allows for the recovery of nearly 100% of the this compound while leaving other valuable metals in the solid residue. acs.org Another innovative approach involves nitric acid oxygen pressure leaching to extract this compound from low-grade stone coal, which includes nitrogen recycling to minimize environmental discharge. nih.govmdpi.com

The concept of a circular economy is central to sustainable this compound management. By recycling this compound-containing materials, the lifecycle of the metal is extended, reducing waste and conserving natural resources. researchgate.net For instance, this compound in steel scrap is often recycled along with the steel itself. researchgate.net

Furthermore, the development of "green" remediation technologies that are low-cost and have a minimal environmental footprint is a key component of sustainable management. This includes the use of biological remediation methods and the development of adsorbents from waste materials.

Materials Science and Nanotechnology Applications of Vanadium Compounds

Vanadium Oxides in Materials Science

This compound oxides (VOx) are a significant class of materials within this compound chemistry, known for their varied stable and metastable structures resulting from this compound's multiple oxidation states (e.g., +2 for VO, +3 for V₂O₃, +4 for VO₂, and +5 for V₂O₅) acs.org. This structural versatility leads to exceptional intercalation properties, strong electron-electron correlations, and notable phase transitions, including metal-insulator transitions, alongside high electrical conductivity acs.org.

This compound Oxide Nanostructures (Nanoparticles, Nanoflakes, Nanowires)

The synthesis of this compound oxide nanostructures, such as nanoparticles, nanoflakes, and nanowires, is crucial for tailoring their properties for specific applications acs.org. Various methods are employed for their fabrication, including hydrothermal synthesis, thermal evaporation, and electrospinning nih.govwhut.edu.cnresearchgate.net.

Nanoparticles: this compound oxide nanoparticles can be synthesized via methods like hydrothermal processes, co-precipitation, sol-gel, and solvothermal methods researchgate.net. For instance, V₂O₃ nanocrystals ranging from 20 to 50 nm have been synthesized using hydrothermal reactions with this compound alkoxides and benzyl (B1604629) alcohol as precursors nih.gov.

Nanoflakes: V₂O₃ nanosheets have been obtained through oxidation methods or self-templated strategies, sometimes anchored with other nanoparticles like NiFe for enhanced performance in applications such as water splitting nih.gov. This compound oxide nanoflakes have also been investigated for their defect structures using advanced imaging techniques rpi.edu.

Nanowires: this compound oxide nanowires, including VO₂ and V₂O₅, are synthesized using techniques like rheological self-assembly, electrospinning, and thermal evaporation whut.edu.cncambridge.org. These nanostructures offer advantages such as shorter mass transport distances, higher electrode/electrolyte contact interfaces, and better accommodation of strain, which are beneficial for energy storage applications researchgate.net. For example, VO₂(B) nanowires have shown improved electrochemical properties compared to bulk VO₂(B) due to their stable structure and high surface activity whut.edu.cn.

Phase Transitions and Electrical/Optical Properties of this compound Dioxide (VO₂)

This compound dioxide (VO₂) is a particularly notable this compound oxide due to its reversible metal-insulator transition (MIT) nih.govresearchgate.net. This transition occurs at approximately 68 °C (341 K), where VO₂ transforms from a monoclinic insulating or semiconducting phase to a tetragonal rutile metallic phase nih.govresearchgate.netfrontiersin.org.

Key Characteristics of VO₂ MIT:

Electrical Properties: Below the transition temperature, VO₂ acts as an insulator or semiconductor with a band gap of about 1 eV. Above 68 °C, its electrical resistivity decreases by 3-5 orders of magnitude, becoming metallic nih.govspiedigitallibrary.orgresearchgate.net. This drastic change makes VO₂ highly suitable for electrical switches and field-effect transistors rpi.edunih.gov.

Optical Properties: The MIT in VO₂ is also accompanied by significant changes in its optical properties, particularly in the infrared spectrum frontiersin.orgresearchgate.net. The material transitions from being semi-transparent in its insulating phase to more reflective and opaque in its metallic phase frontiersin.orgresearchgate.net. This thermochromic behavior makes VO₂ an ideal candidate for smart windows, which can dynamically regulate heat intake from solar radiation researchgate.netresearchgate.nettaylorandfrancis.com.

The MIT in VO₂ can be triggered by various stimuli, including temperature, electric fields, light, and pressure, enabling its use in diverse applications such as THz modulators and reconfigurable filters nih.govspiedigitallibrary.orgresearchgate.net.

PropertyInsulating Phase (Monoclinic, &lt; 68 °C)Metallic Phase (Rutile, &gt; 68 °C)
Electrical ResistivityHigh (semiconductor/insulator)Low (metallic), decreases by 3-5 orders of magnitude nih.govspiedigitallibrary.orgresearchgate.net
Optical Behavior (Infrared)Semi-transparent frontiersin.orgMore lossy and reflective frontiersin.org
Crystal StructureMonoclinic nih.govresearchgate.netTetragonal (Rutile) nih.govresearchgate.net
Band Gap~1 eV nih.govNo band gap

Defects and Strain Engineering in this compound Oxide Materials

Defect and strain engineering are critical strategies for tuning the functional properties of this compound oxide materials rpi.eduresearchgate.net. Defects, such as oxygen vacancies, and mechanical strain can significantly influence the metal-insulator transition and other characteristics rpi.eduacs.org.

Defects: Defects, particularly oxygen vacancies, can affect nanoscale phase transitions in VO₂ acs.org. Research has shown a correlation between decreased phase-transition energy and oxygen vacancies created by strain at grain boundaries acs.org. Defect engineering can also enhance the electrochemical performance of this compound-based cathodes by improving ion diffusion and conductivity researchgate.net.

Strain Engineering: Strain in this compound oxide materials can alter their functionality rpi.edu. Techniques like coherent X-ray diffraction imaging (BCDI) allow researchers to reveal nanoscale properties, including strain and lattice defects, in materials like this compound oxide nanoflakes rpi.edu. This understanding is crucial for optimizing material growth and performance in various applications, including energy storage and optical devices rpi.edu. Strain engineering, alongside defect control, can lead to the development of high-efficiency and stable materials for energy storage purdue.edu.

Energy Storage Applications

This compound compounds are highly promising for next-generation secondary batteries, including lithium-ion and sodium-ion batteries, due to their rich structural chemistry, multiple valence states, high voltage output, cost-effectiveness, and sustainability nih.govacs.orgufinebattery.com. Their ability to undergo reversible intercalation/insertion of ions without structural breakdown makes them suitable for various battery systems acs.org.

Lithium-Ion Batteries

This compound-based materials are extensively investigated as electrode materials (both cathodes and anodes) in lithium-ion batteries (LIBs) researchgate.netnih.gov. Their layered or open frameworks facilitate facile ion movement, making them attractive for LIB applications despite challenges like intrinsic low electrical conductivity and ion diffusion coefficients researchgate.net.

Cathode Materials: this compound oxides like V₂O₅, LiV₃O₈, and VO₂(B) are prominent cathode candidates due to their high theoretical capacities researchgate.netresearchgate.net. V₂O₅, for example, has a theoretical capacity of 442 mAh g⁻¹ for full lithiation, with practical capacities around 147 mAh g⁻¹ at one Li ion per V₂O₅ researchgate.netresearchgate.net. This compound phosphates and fluorophosphates, such as Li₃V₂(PO₄)₃ and LiVPO₄F, are also explored as high-voltage cathode materials nih.gov.

Anode Materials: this compound-based materials like Li₃VO₄, this compound nitride (VN), and Li₃V₂O₅ are considered ideal anode materials for LIBs due to their low cost, large specific capacity, and superior rate performance sciopen.com. Disordered rocksalt lithium this compound oxide, potentially with surface coatings, is being developed for fast-charging LIBs, aiming for high energy density and long cycle life google.com. VN nanosheets, for instance, have shown high reversible capacities (e.g., 455 mAh g⁻¹ at 100 mA g⁻¹) and excellent cycling stability cityu.edu.hk.

This compound CompoundApplication in LIBsKey Performance/Characteristic
V₂O₅CathodeHigh theoretical capacity (up to 442 mAh g⁻¹), layered structure researchgate.netresearchgate.net
LiV₃O₈CathodeLayered structure, good for Li intercalation researchgate.net
VO₂(B)CathodeMetastable layered structure, high capacity whut.edu.cnresearchgate.net
Li₃V₂(PO₄)₃CathodePolyanionic compound, high voltage researchgate.netnih.gov
Li₃VO₄AnodeHigh specific capacity, superior rate performance sciopen.com
This compound Nitride (VN)AnodeHigh energy density, chemical stability, high reversible capacity (e.g., 455 mAh g⁻¹) sciopen.comcityu.edu.hk
Disordered rocksalt lithium this compound oxideAnodeFast charging, high energy density, long cycle life google.com

Sodium-Ion Batteries

Sodium-ion batteries (SIBs) have gained significant attention as a cost-effective and abundant alternative to LIBs researchgate.netwikipedia.orgjenergychem.com. This compound-based materials are crucial for SIBs due to their high theoretical capacity, energy density, and rich electrochemical interaction with Na⁺ ions researchgate.net.

Cathode Materials: A wide range of this compound-based compounds are explored as SIB cathodes, including this compound oxides (e.g., V₂O₅, VO₂), this compound bronzes (e.g., NaₓVO₂, NaV₃O₈, NaV₆O₁₅), this compound-based phosphates (e.g., Na₃V₂(PO₄)₃, VOPO₄, NaVOPO₄), and F-containing this compound polyanions (e.g., NaVPO₄F, Na₃V₂(PO₄)₂F₃) nih.govresearchgate.netwikipedia.orgjenergychem.com. For example, layered sodium this compound oxide (NaV₆O₁₅) nanoflakes can deliver a high capacity of 126 mAh g⁻¹ at 100 mA g⁻¹ with good cycling stability nih.gov.

Anode Materials: While the primary focus for SIB anodes has been on materials like hard carbon, this compound-based compounds are also being investigated wikipedia.org. This compound selenium compounds, such as V₂Se₉ nanosheets, have shown potential as anode materials for SIBs, exhibiting high capacity, good cycling stability, and rate performance through a combination of intercalation and conversion reactions bohrium.com. This compound sulfides (VSₓ) are also being explored bohrium.com.

This compound CompoundApplication in SIBsKey Performance/Characteristic
V₂O₅CathodeHigh theoretical capacity, multiple valences for Na⁺ interaction researchgate.net
VO₂CathodeHigh theoretical capacity researchgate.net
NaV₆O₁₅CathodeLayered structure, high capacity (126 mAh g⁻¹), good cycling stability nih.gov
Na₃V₂(PO₄)₃CathodePolyanionic compound, high operating voltage, robust structural framework researchgate.netjenergychem.com
NaVPO₄FCathodeF-containing polyanion, high operating voltage researchgate.net
Na₃V₂(PO₄)₂F₃CathodeSodium ion superconductor, high Na⁺ mobility, excellent cyclic stability wikipedia.org
V₂Se₉AnodeHigh capacity, good cycling stability and rate performance bohrium.com

Optical and Optoelectronic Applications

Photodetectors and Color Modulators

This compound compounds, particularly this compound dioxide (VO₂), are extensively utilized in the development of photodetectors and color modulators due to their distinctive properties. This compound dioxide exhibits a reversible insulator-metal phase transition (IMT) near room temperature, accompanied by significant changes in its electrical resistance and optical transmittance. This characteristic makes VO₂ highly attractive for applications in electronic and optical devices, including switching devices, memory devices, and sensors. mdpi.comfishersci.caresearchgate.net

VO₂-based materials are employed in ultraviolet-visible-near infrared photodetectors, optical switches, and color modulators. mdpi.comfishersci.caresearchgate.netdntb.gov.uaresearchgate.net The optical bandgap of VO₂ (approximately 0.7 eV) and its high-temperature coefficient of resistance further underscore its potential for optical sensing across a broad wavelength range. mdpi.com Research has demonstrated that interfacing VO₂ with two-dimensional (2D) materials, such as molybdenum disulfide (MoS₂), enables photodetection in the visible spectrum. For instance, MoS₂/VO₂ heterojunctions have shown rectification behavior and improved photoresponsivity, reaching approximately 1.25 A·W⁻¹. mdpi.com

Furthermore, the phase transition in VO₂ can be dynamically controlled by electrical, optical, or thermal stimuli, facilitating the design of reconfigurable optoelectronic devices. researchgate.netresearchgate.net Studies have also explored the use of silver-decorated VO₂ nanorod arrays, where localized surface plasmon resonance can provoke IMT under visible-near infrared light, leading to broadband photodetector applications. researchgate.net

Sensing Applications

This compound compounds, especially this compound pentoxide (V₂O₅) and this compound dioxide (VO₂), are prominent materials in various sensing applications due to their unique electrical properties, catalytic activity, and high conductivity. mdpi.comencyclopedia.pubkrishisanskriti.orgoptica.orgacs.orgnih.govresearchgate.net

This compound pentoxide (V₂O₅) is a highly promising material for gas sensing. Its high availability, catalytic properties, and distinct electrical characteristics contribute to its effectiveness. encyclopedia.pubkrishisanskriti.orgnih.govresearchgate.net V₂O₅ has been incorporated into diverse sensor types, including UV sensors, optical sensors, amperometric gas sensors, potentiometric sensors, electrochemical sensors, cataluminescence sensors, resistance gas sensors, gasochromic sensors, and humidity sensors. encyclopedia.pub

Detailed research findings highlight the sensing capabilities of this compound oxides:

Gas Detection: V₂O₅ thin films have been successfully used to detect harmful gases such as carbon monoxide (CO), ammonia (B1221849) (NH₃), methane, and acetone. krishisanskriti.org

Ammonia Sensing: Ruthenium-decorated V₂O₅ microparticles, synthesized hydrothermally, have demonstrated very high selectivity and sensitivity towards ammonia vapors, even at room temperature (30 °C). This enhanced sensitivity is attributed to the dissociation of atmospheric water molecules on the decorated V₂O₅ surface, making hydrogen atoms available for ammonia adsorption. rsc.org

Temperature Sensing: this compound oxide (VOₓ) thin films can be incorporated into optical fibers to create temperature sensors. These sensors operate based on changes in their transmission spectrum, including band-edge shifts, as the surrounding temperature varies. optica.org

Nitrogen Dioxide Sensing: V₂O₅ thin films fabricated by rf reactive sputtering have shown sensitivity to NO₂ at relatively low operating temperatures. A significant increase in sensor sensitivity was observed above 545 K, linked to a postulated metal-insulator transition. nih.gov

The versatility of this compound oxides in sensing applications is evident from their ability to adapt to varying oxidation states and their intricate coordination chemistry. researchgate.net

Nanotechnology Development and Future Prospects

This compound compounds are at the forefront of nanotechnology development, offering significant potential across various sectors, including energy storage, smart windows, and supercapacitors. acs.orgrpi.eduefohtung-research.com

Nanocrystalline this compound nitride (VN) shows promise for use in supercapacitors. wikipedia.org Similarly, this compound carbide (VC) is being investigated as a component in anode materials for lithium-ion batteries and supercapacitors, as well as a robust coating material. cenmed.com

Nanofluid Technology

While this compound compounds are extensively explored in various nanotechnological applications, specific detailed research findings focusing solely on their direct application within "nanofluid technology" are not prominently detailed in the provided search results. However, the broader context of this compound's role in nanoscale materials suggests potential for future developments in this area, given its diverse properties.

Hybrid Nanomaterials

The development of hybrid nanomaterials incorporating this compound compounds is a significant area of research, particularly for advanced energy storage solutions.

V₂O₅/Carbon Hybrid Materials: Hybrid electrode materials comprising this compound pentoxide (V₂O₅) and carbon nanomaterials, such as reduced graphene oxides (rGO), carbon nanotubes (CNTs), and carbon nanofibers (CNFs), are being designed for high-performance supercapacitors. mdpi.comnih.gov In these hybrid systems, the carbon components play a crucial role by facilitating electron mobility, acting as porous templates for V₂O₅ nucleation, and enhancing both the surface area and structural stability of the composite material. mdpi.comnih.gov

This compound Nitride/Porous Carbon Nanoparticles (VN/PCNPs): Hybrid materials of this compound nitride and porous carbon nanoparticles have been successfully synthesized via a facile pyrolysis process. These VN/PCNPs serve as anode materials for symmetrical supercapacitors, demonstrating high capacitive properties. The size of the synthesized nanoparticles is approximately 20 nm, and their electrochemical performance is influenced by factors such as the V₂O₅ to melamine (B1676169) feed ratio and nitrogen flow rate during synthesis. nih.gov

This compound Oxide Nanobelts: this compound oxide nanobelts have been utilized to create hybrid materials through decoration with cationic zinc phthalocyanine (B1677752) via an ion-exchange route. researchgate.net

Nanobelt-Membrane Hybrid this compound Oxide: A nanobelt-membrane hybrid structured polycrystalline this compound oxide has been synthesized using tannic acid as a green shape-directing agent. This material exhibits a high electrochromic contrast of 62% at a wavelength of 700 nm, making it a promising candidate for electrochromic applications like smart windows. rsc.org

Non-destructive Imaging Techniques for Nanomaterials

The characterization of this compound nanomaterials often necessitates advanced non-destructive imaging techniques to understand their structural integrity and functional properties at the nanoscale.

Coherent X-ray Diffraction Imaging (CXDI): Researchers have developed techniques based on coherent X-ray diffraction imaging, specifically Bragg coherent diffraction imaging (BCDI), to reveal strains and defects within nanostructured this compound oxide nanoflakes. rpi.eduefohtung-research.com This method leverages synchrotron light, which is millions of times brighter than conventional X-ray sources, to capture minute details such as individual defects embedded in the nanoflakes. rpi.eduefohtung-research.com BCDI allows for the revelation of nanoscale properties of electron densities in crystals, including strain and lattice defects. rpi.edu

Annular Dark Field Scanning Transmission Electron Microscopy (ADF-STEM): ADF-STEM has emerged as an efficient, fast, and non-destructive nanoscale tool for monitoring solid-state phase transitions, exemplified by its application to this compound dioxide nanoparticles. arxiv.orgarxiv.orgresearchgate.net This technique enables the characterization of lattice and electronic signatures during phase transitions using analytical transmission electron microscopy, including diffraction and electron energy-loss spectroscopy (EELS). arxiv.orgarxiv.org A notable advantage of ADF-STEM is its significantly lower electron dose (3–6 orders of magnitude less) compared to other electron microscopy techniques that offer comparable spatial resolution. arxiv.orgarxiv.orgresearchgate.net This allows for the recording of full hysteresis loops for metal-insulator transitions in single this compound dioxide nanoparticles, opening prospects for fast, non-destructive, large-area, and nanoscale characterization of solid-state phase transitions. arxiv.orgarxiv.org

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